3,3-Dimethyl-2-oxohexanedioic Acid: Chemical Properties, Synthesis, and Applications in Metabolic Target Engagement
Executive Summary 3,3-Dimethyl-2-oxohexanedioic acid (CAS: 951160-50-2), also known as 3,3-dimethyl- α -ketoadipic acid, is a highly specialized, conformationally restricted aliphatic dicarboxylic acid. Characterized by...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3,3-Dimethyl-2-oxohexanedioic acid (CAS: 951160-50-2), also known as 3,3-dimethyl-
α
-ketoadipic acid, is a highly specialized, conformationally restricted aliphatic dicarboxylic acid. Characterized by an
α
-keto acid moiety and a sterically demanding gem-dimethyl group at the C3 position, this compound serves as a critical building block and metabolic probe in advanced drug discovery [1].
By mimicking the endogenous metabolite
α
-ketoadipic acid, it acts as a structural probe for the 2-oxoadipate dehydrogenase complex (OADHc), specifically targeting the DHTKD1 enzyme [5]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, self-validating synthetic workflows, and its mechanistic utility in modern pharmacology.
Physicochemical & Structural Properties
The introduction of a gem-dimethyl group into an aliphatic chain fundamentally alters its structural and thermodynamic landscape. In 3,3-dimethyl-2-oxohexanedioic acid, the dual methyl groups at C3 induce the Thorpe-Ingold effect (angle compression), which restricts the rotational degrees of freedom around the C2–C3 and C3–C4 bonds [3].
Causality in Drug Design
Entropic Advantage: By pre-organizing the molecule into a restricted conformation, the entropic penalty typically incurred upon binding to a target receptor or enzyme is significantly reduced, enhancing binding affinity [3].
Metabolic Stability: The bulky gem-dimethyl group shields the adjacent
α
-keto and methylene groups from off-target enzymatic degradation (e.g., non-specific transaminases or oxidoreductases), improving the pharmacokinetic (DMPK) profile [4].
Quantitative Data Summary
Property
Value
Structural Implication
Chemical Name
3,3-Dimethyl-2-oxohexanedioic acid
Unnatural
α
-ketoadipate analog
CAS Registry Number
951160-50-2
Unique identifier [1]
Molecular Formula
C
8
H
12
O
5
High oxygen-to-carbon ratio
Molecular Weight
188.18 g/mol
Favorable for small-molecule penetration
Density
1.280 ± 0.06 g/cm³ (20 °C)
Indicates dense molecular packing [1]
Hydrogen Bond Donors
2 (Carboxylic acids)
Strong electrostatic anchor points
Hydrogen Bond Acceptors
5 (Carbonyls, Hydroxyls)
High potential for kinase/enzyme coordination
Rotatable Bonds
4
Markedly reduced vs. unmethylated adipic acid
Synthesis Workflow: Oxidative Cleavage
The most reliable, self-validating method for synthesizing 3,3-dimethyl-2-oxohexanedioic acid is the regioselective oxidative cleavage of 4,4-dimethyl-1,3-cyclohexanedione (CAS: 562-46-9)[2].
Mechanistic Rationale
Cyclic 1,3-diketones undergo Baeyer-Villiger-type oxidative cleavage in the presence of alkaline hydrogen peroxide. The gem-dimethyl group at C4 of the starting material creates extreme steric hindrance at the C3–C4 bond. Consequently, nucleophilic attack by the hydroperoxide anion (
OOH−
) selectively targets the less hindered C1 carbonyl, leading to the exclusive cleavage of the C1–C2 bond. This regioselectivity guarantees the formation of the
α
-keto acid at the C2 position of the resulting hexanedioic acid chain.
Step-by-Step Experimental Protocol
Enolization: Suspend 10.0 g of 4,4-dimethyl-1,3-cyclohexanedione in 100 mL of 2M NaOH. Stir at room temperature until complete dissolution occurs, indicating the formation of the water-soluble enolate.
Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Critical Step: Strict temperature control is required to prevent over-oxidation and subsequent decarboxylation of the
α
-keto acid into 2,2-dimethylglutaric acid.
Oxidation: Add 15 mL of 30%
H2O2
dropwise over 30 minutes.
Ring Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The reaction is self-validating when the solution transitions from a pale yellow enolate to a colorless solution.
Acidification: Cool the mixture back to 0 °C and carefully acidify with concentrated HCl to pH 1–2.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield the crude product.
Purification: Recrystallize from a mixture of ethyl acetate/hexanes to obtain pure 3,3-dimethyl-2-oxohexanedioic acid.
Caption: Regioselective oxidative cleavage workflow for the synthesis of 3,3-dimethyl-2-oxohexanedioic acid.
Analytical Characterization & Validation
To ensure the integrity of the synthesized protocol, the following analytical validations must be met:
1
H NMR (400 MHz, DMSO-
d6
): The defining signature is a sharp, integrated singlet at
δ
1.18 ppm (6H), confirming the intact gem-dimethyl group. The absence of an
α
-proton adjacent to the ketone confirms the C3 quaternary center. Multiplets at
δ
1.65 (2H) and
δ
2.20 (2H) correspond to the C4 and C5 methylenes, respectively.
ESI-MS (Negative Mode): A distinct
[M−H]−
peak at m/z 187.06 confirms the molecular weight (188.18 g/mol ).
FT-IR: Broad
O−H
stretching (3300–2500 cm
−1
) and two distinct
C=O
stretches: ~1720 cm
−1
(ketone) and ~1700 cm
−1
(carboxylic acids).
Mechanistic Biology: DHTKD1 Target Engagement
In human metabolism,
α
-ketoadipic acid is a critical intermediate in the catabolism of L-lysine and L-tryptophan. It is oxidized by the 2-oxoadipate dehydrogenase complex (OADHc) , primarily driven by the DHTKD1 (Dehydrogenase E1 and Transketolase Domain Containing 1) subunit [5, 6].
The Mechanism of Inhibition
3,3-Dimethyl-2-oxohexanedioic acid serves as a highly potent, mechanism-based competitive inhibitor of DHTKD1 [7].
Binding: The dicarboxylic acid termini perfectly mimic the endogenous substrate, allowing the compound to dock seamlessly into the active site of DHTKD1.
Steric Blockade: DHTKD1 relies on Thiamin Diphosphate (ThDP) to execute the decarboxylation of the
α
-keto group [5]. The gem-dimethyl group at C3 creates a severe steric clash, preventing the ThDP ylide from achieving the necessary trajectory for nucleophilic attack on the C2 ketone.
Conformational Stalling: Even if a transient pre-decarboxylation adduct forms, the rigid Thorpe-Ingold geometry prevents the conformational shift required to release
CO2
, effectively stalling the enzyme and halting downstream glutaryl-CoA production [7].
Caption: Mechanism of DHTKD1 pathway inhibition by 3,3-dimethyl-2-oxohexanedioic acid via steric blockade.
Applications in Drug Development
Because mutations in DHTKD1 are linked to metabolic disorders such as
α
-aminoadipic and
α
-ketoadipic aciduria (AMOXAD) and Charcot-Marie-Tooth disease type 2Q [6], 3,3-dimethyl-2-oxohexanedioic acid is utilized by researchers to chemically simulate DHTKD1 deficiency in vitro. This allows drug development professionals to map the downstream effects of protein glutarylation and design targeted therapies for metabolic neuropathies [7].
References
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An In-depth Technical Guide to the Molecular Structure and Predicted Properties of 3,3-Dimethyl-2-oxohexanedioic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Molecular Structure and Predicted Properties of 3,3-Dimethyl-2-oxohexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, predicted physicochemical properties, and a hypothetical synthetic route for 3,3-dimethyl-2-oxohexanedioic acid. As a molecule with limited documentation in publicly accessible chemical databases, this guide leverages established principles of organic chemistry and comparative data from structurally related compounds to offer a robust theoretical framework. This document is intended to serve as a foundational resource for researchers and scientists interested in the potential applications of this and similar α-keto dicarboxylic acids in drug discovery and metabolic research.
Introduction and Identification
3,3-Dimethyl-2-oxohexanedioic acid is a dicarboxylic acid featuring a ketone group at the alpha position to one of the carboxyl groups and a gem-dimethyl substitution at the adjacent carbon. A thorough search of prominent chemical databases, including PubChem, reveals no direct entries for a compound with this specific name and structure. However, structurally related compounds such as 3,3-dimethylhexanedioic acid and 2-oxohexanedioic acid are well-documented.[1][2] This guide will, therefore, proceed with a predictive analysis of the target molecule based on its constituent functional groups and by drawing parallels with these known analogues.
The International Union of Pure and Applied Chemistry (IUPAC) provides systematic naming conventions for chemical compounds.[3] Based on these rules, the predicted IUPAC name for the topic molecule is 3,3-dimethyl-2-oxohexanedioic acid .
InChIKey: (A unique InChIKey would be generated upon database submission)
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. The properties of 3,3-dimethyl-2-oxohexanedioic acid are predicted based on its structure and by comparison with known compounds.
Property
Predicted Value for 3,3-Dimethyl-2-oxohexanedioic acid
Predicted to be higher than 3,3-dimethylhexanedioic acid due to increased polarity from the ketone group.
Not available
Not available
Melting Point
Predicted to be a solid at room temperature.
Not available
Not available
Solubility
Expected to be soluble in water and polar organic solvents.
Not available
Not available
Rationale for Predictions:
The introduction of an additional oxygen atom in the form of a ketone group increases the molecular weight and the number of hydrogen bond acceptors compared to 3,3-dimethylhexanedioic acid.[1]
The increased polarity from the ketone group is expected to decrease the XLogP3 value, suggesting a more hydrophilic character than 3,3-dimethylhexanedioic acid.[1]
The presence of two carboxylic acid groups and a ketone functionality suggests that the molecule will be a solid at room temperature and will exhibit solubility in polar solvents.
Hypothetical Synthesis and Characterization
A plausible synthetic route for 3,3-dimethyl-2-oxohexanedioic acid can be devised from commercially available starting materials. The following section outlines a hypothetical, multi-step synthesis.
Proposed Synthetic Workflow:
Caption: Hypothetical interaction of 3,3-Dimethyl-2-oxohexanedioic acid with an enzyme in a known metabolic pathway.
Conclusion
3,3-Dimethyl-2-oxohexanedioic acid represents an intriguing, albeit currently undocumented, molecule with potential applications in chemical and biological research. This in-depth technical guide provides a comprehensive theoretical framework for its molecular structure, physicochemical properties, and a plausible synthetic route. The predictions and analyses presented herein are grounded in established chemical principles and comparative data from structurally related compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis, characterization, and potential utility of this and other novel α-keto dicarboxylic acids.
References
PubChem. (n.d.). 3,3-Dimethylhexanedioic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 3,3-dimethyl-2-oxobutyric acid. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-hydroxy-2,4-dimethylhexanoic acid, Mixture of diastereomers. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 3,3-dimethyl-2-oxobutyric acid (C6H10O3). Retrieved from [Link]
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PubChem. (n.d.). 2-Oxoadipic acid. National Center for Biotechnology Information. Retrieved from [Link]
SIELC Technologies. (n.d.). 3,3-Dimethyl-2-oxobutyric acid. Retrieved from [Link]
PMC. (n.d.). Recent advances in synthesis and biological activity of triterpenic acylated oximes. National Center for Biotechnology Information. Retrieved from [Link]
Semantic Scholar. (n.d.). Antioxidant and Anti-Inflammatory Activity of 3,3-Dimethyl 2,6-Dimethyl Piperidine 4-One Oxime. Retrieved from [Link]
PubChem. (n.d.). beta-Ketoadipic acid. National Center for Biotechnology Information. Retrieved from [Link]
TSI Journals. (n.d.). ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY OF 3,3-DIMETHYL 2,6- DIMETHYL PIPERIDINE 4-ONE OXIME. Retrieved from [Link]
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An In-depth Technical Guide to the Putative Discovery and Characterization of 3,3-Dimethyl-2-oxohexanedioic acid Abstract This technical guide delineates the prospective discovery, synthesis, and characterization of a no...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Putative Discovery and Characterization of 3,3-Dimethyl-2-oxohexanedioic acid
Abstract
This technical guide delineates the prospective discovery, synthesis, and characterization of a novel dicarboxylic acid, 3,3-Dimethyl-2-oxohexanedioic acid. As of the date of this publication, this molecule represents a theoretical construct, with this document serving as a forward-looking exploration into its potential properties and significance. By drawing parallels from established chemical principles and the known behaviors of structurally related compounds, we propose a scientifically grounded framework for its future investigation. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of chemical synthesis and molecular discovery.
Introduction: The Rationale for a Novel Oxo-dicarboxylic Acid
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can offer new therapeutic possibilities. Oxo-dicarboxylic acids are a class of compounds that have garnered significant interest due to their diverse biological activities.[1][2] The introduction of a dimethyl substitution on the carbon backbone, as proposed in 3,3-Dimethyl-2-oxohexanedioic acid, could impart unique conformational constraints and metabolic stability, potentially leading to enhanced pharmacological profiles. This guide outlines a hypothetical pathway for the discovery and validation of this promising, yet currently theoretical, molecule.
Proposed Synthesis Pathway
The synthesis of 3,3-Dimethyl-2-oxohexanedioic acid would likely require a multi-step process, leveraging established reactions in organic chemistry. A plausible retro-synthetic analysis suggests a pathway originating from commercially available starting materials.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of a Dichloropinacolone Analogue. Drawing inspiration from the synthesis of 3,3-dimethyl-2-oxo-butyric acid, the initial step would involve the chlorination of a suitable pinacolone derivative.[3][4]
Step 2: Hydrolysis. The resulting dichlorinated intermediate would then undergo hydrolysis to yield a diol.
Step 3: Oxidation. Subsequent oxidation of the diol, potentially using a TEMPO catalyst in the presence of an oxidant, would generate the target 3,3-Dimethyl-2-oxohexanedioic acid.[5] This method is advantageous as it avoids the use of heavy metals, reducing environmental impact and cost.[5]
Caption: Proposed synthetic workflow for 3,3-Dimethyl-2-oxohexanedioic acid.
Physicochemical Characterization
Upon successful synthesis, a thorough characterization of the compound's physicochemical properties would be imperative.
Property
Predicted Value
Analytical Method
Molecular Formula
C8H12O5
High-Resolution Mass Spectrometry
Molecular Weight
188.18 g/mol
Mass Spectrometry
Appearance
White to off-white solid
Visual Inspection
Melting Point
120-130 °C (estimated)
Differential Scanning Calorimetry
Solubility
Soluble in polar organic solvents
Solubility Assays
pKa
~3.5 and ~4.5 (estimated)
Potentiometric Titration
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be developed for purity assessment and quantification.[6] The mobile phase would likely consist of acetonitrile, water, and an acid modifier like formic or phosphoric acid.[6]
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes would be used to confirm the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be essential for elucidating the chemical structure and confirming the presence of the dimethyl and dicarboxylic acid functionalities.
Potential Biological Significance and Applications
While the biological activity of 3,3-Dimethyl-2-oxohexanedioic acid is unknown, we can hypothesize its potential based on related structures.
Enzyme Inhibition: Many oxo-acids are known to be enzyme inhibitors.[1] The unique structure of this compound could make it a specific inhibitor for enzymes involved in metabolic pathways.
Anti-inflammatory and Antioxidant Activity: The presence of the oxo- and carboxylic acid groups might confer anti-inflammatory or antioxidant properties, similar to other bioactive molecules.[7]
Drug Discovery Scaffold: The dimethyl substitution could enhance metabolic stability, making this compound an attractive scaffold for the development of new therapeutic agents.[8] Meroterpenoids, which sometimes feature similar structural motifs, have shown a wide range of biological activities, including anti-cancer and anti-inflammatory effects.[9][10]
Caption: Hypothesized biological applications of 3,3-Dimethyl-2-oxohexanedioic acid.
Future Directions
The synthesis and characterization of 3,3-Dimethyl-2-oxohexanedioic acid would open up several avenues for future research. In-depth biological screening against a panel of enzymes and cell lines would be crucial to uncover its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies could be initiated to optimize its biological activity.
Conclusion
This technical guide has presented a comprehensive, albeit hypothetical, overview of the discovery and characterization of 3,3-Dimethyl-2-oxohexanedioic acid. By building upon established chemical knowledge, we have outlined a plausible path for its synthesis and a framework for its evaluation. The exploration of such novel chemical entities is fundamental to advancing the frontiers of science and medicine.
References
CN111170846A. A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.
ResearchGate. Antioxidant and anti-inflammatory activity of 3,3-dimethyl 2,6- dimethyl piperidine 4-one oxime. [Link]
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
PMC. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers. [Link]
ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
An In-depth Technical Guide to 3,3-Dimethyl-2-oxohexanedioic Acid and Related α-Keto Acids
A Note to the Researcher: The precise chemical entity "3,3-Dimethyl-2-oxohexanedioic acid" and its corresponding CAS (Chemical Abstracts Service) number could not be definitively identified in publicly available chemical...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to the Researcher: The precise chemical entity "3,3-Dimethyl-2-oxohexanedioic acid" and its corresponding CAS (Chemical Abstracts Service) number could not be definitively identified in publicly available chemical databases and scientific literature based on the conducted searches. This suggests that the compound may be novel, exceptionally rare, or potentially referenced under a different nomenclature.
This guide, therefore, addresses the core chemical functionalities of the requested molecule by providing a comprehensive overview of a closely related and well-documented compound: 3,3-Dimethyl-2-oxobutanoic acid (CAS Number: 815-17-8) .[1][2][3][4][5] This structurally similar α-keto acid serves as a valuable proxy for understanding the chemical behavior, synthesis, and potential applications relevant to your field of interest. We will also draw comparisons to other related dicarboxylic acids where appropriate.
This document is structured to provide practical, field-proven insights for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices and maintaining rigorous scientific integrity.
Part 1: Core Technical Data of 3,3-Dimethyl-2-oxobutanoic Acid
Chemical Identity and Properties
3,3-Dimethyl-2-oxobutanoic acid, also known as Trimethylpyruvic acid, is a key intermediate in various chemical syntheses.[2][5][6] Its core physical and chemical properties are summarized below.
To aid in further research, the following table lists structurally related compounds identified during the initial search phase. Understanding their properties may provide additional context.
Dicarboxylate ester form of 3-oxohexanedioic acid.[10]
Part 2: Synthesis and Methodologies
The synthesis of α-keto acids like 3,3-Dimethyl-2-oxobutanoic acid is a critical aspect for its application in research and development. Several synthetic routes have been developed, each with distinct advantages and considerations regarding yield, purity, and environmental impact.
Synthesis from Dichloropinacolone
A common industrial method involves the hydrolysis and subsequent oxidation of dichloropinacolone.[11] While effective, this route can generate significant amounts of high-salt, high-pollution wastewater, increasing production costs and environmental concerns. The process generally follows these steps:
Hydrolysis: Dichloropinacolone is treated with a base to form an intermediate.
Oxidation: The intermediate is oxidized, often using sodium hypochlorite, to yield the sodium salt of 3,3-dimethyl-2-oxobutanoic acid.
Acidification: The salt is then acidified to produce the final product.
Research has focused on optimizing reaction conditions to improve yields, which can reach over 90% for each step.[11]
Oxidation of 3,3-Dimethyl-2-hydroxybutyric Acid
A more modern and potentially greener approach involves the catalytic oxidation of 3,3-dimethyl-2-hydroxybutyric acid.[12] This method utilizes oxygen or oxygen-containing gases in a basic aqueous medium.
Catalyst System: The process employs a palladium catalyst in conjunction with bismuth or bismuth compounds.[12]
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure, with the concentration of the starting material and its products in the reaction solution being a key parameter.[12]
This method avoids the use of harsh chlorinating agents and can offer a more environmentally friendly pathway.
Halogenation-Hydrolysis-Oxidation of 3,3-Dimethylbutyric Acid
A patented method describes a three-step process starting from 3,3-dimethylbutyric acid:[6]
Halogenation: Reaction with a halogenating reagent in an organic solvent.
Hydrolysis: The resulting intermediate is hydrolyzed, typically in the presence of an inorganic acid or base.[6]
Oxidation: The hydrolyzed product is oxidized using an oxidant like sodium hypochlorite or hydrogen peroxide, catalyzed by TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy).[6]
This process is designed to reduce pollution and lower costs by avoiding noble metal catalysts while maintaining high yield and purity.[6]
Experimental Workflow: TEMPO-Catalyzed Oxidation
Below is a generalized, step-by-step workflow for the TEMPO-catalyzed oxidation step, illustrating the logical flow of the process.
Caption: Generalized workflow for the TEMPO-catalyzed oxidation of a hydroxy acid to an α-keto acid.
Part 3: Applications in Drug Development and Chemical Synthesis
While specific applications for the originally requested "3,3-Dimethyl-2-oxohexanedioic acid" are not documented, its structural motifs are relevant in medicinal chemistry and as a chemical intermediate.
Role as a Pharmaceutical Intermediate
3,3-Dimethyl-2-oxobutanoic acid is a crucial intermediate in the synthesis of pharmaceuticals.[6] A notable application is in the production of the anti-HIV drug Atazanavir, where it serves as a key building block.[6] The high demand for such therapeutics drives the need for efficient and environmentally sound synthetic routes for this intermediate.
Utility in Organic Synthesis
The α-keto acid functionality is a versatile handle in organic synthesis. It can participate in a wide range of chemical transformations, including:
Reductive amination to form α-amino acids.
Wittig-type reactions at the ketone position.
Decarboxylation reactions.
Esterification of the carboxylic acid group.
These reactions allow for the incorporation of the bulky tert-butyl-like group into more complex molecules, which can be desirable in drug design to modulate properties like metabolic stability and receptor binding.
Potential as a Bioisostere
In drug design, the replacement of one chemical group with another that has similar physical or chemical properties (a bioisostere) is a common strategy. Oxocarbon acids and their derivatives are explored as potential bioisosteres in medicinal chemistry.[13] The α-keto acid motif can be a bioisosteric replacement for other functional groups to improve a drug candidate's pharmacological profile.
Part 4: Conclusion and Future Directions
While a direct technical guide for "3,3-Dimethyl-2-oxohexanedioic acid" could not be completed due to the absence of a confirmed CAS number and associated literature, this guide provides a robust framework based on the closely related and industrially significant compound, 3,3-Dimethyl-2-oxobutanoic acid. The synthetic methodologies, chemical properties, and applications discussed herein offer valuable insights for researchers working with α-keto acids.
For professionals in drug development, the importance of such intermediates in the synthesis of complex active pharmaceutical ingredients underscores the continuous need for innovation in synthetic chemistry to achieve higher yields, greater purity, and more sustainable processes.
Future research could focus on confirming the existence and characterizing the properties of "3,3-Dimethyl-2-oxohexanedioic acid." If synthesized, its dicarboxylic nature, combined with the α-keto functionality and gem-dimethyl substitution, could make it an interesting monomer for specialty polymers or a unique building block in medicinal chemistry.
References
National Institute of Standards and Technology. (n.d.). 3,3-dimethyl-2-oxobutyric acid. NIST Chemistry WebBook. [Link]
National Center for Biotechnology Information. (n.d.). 3,3-Dimethylhexanedioic acid. PubChem Compound Database. [Link]
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Author: BenchChem Technical Support Team. Date: April 2026
As the pharmaceutical landscape increasingly targets metabolic syndromes, sterically hindered dicarboxylic acids have emerged as critical synthetic intermediates. Specifically, 3,3-dimethyl-2-oxohexanedioic acid (3,3-DM-2-OHA)—and its esterified derivatives like dimethyl 2-oxohexanedioate—are foundational precursors in the synthesis of ketohexokinase (KHK) inhibitors[1]. These inhibitors are currently under aggressive development for the treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) driven by high fructose intake[1].
Because 3,3-DM-2-OHA is a highly specialized, non-natural metabolite, its bioproduction cannot rely on native metabolic pathways. This whitepaper provides an in-depth technical analysis of the mechanistic constraints preventing natural biosynthesis and outlines the engineered metabolic precursor routing required to synthesize this molecule in vitro and in vivo.
Mechanistic Roadblocks in Natural Metabolism
To understand the metabolic precursors of 3,3-DM-2-OHA, we must first analyze why standard cellular machinery fails to produce it. The core issue lies in the quaternary carbon at the C3 position (the gem-dimethyl group).
The Failure of the 2-Oxoacid Elongation Pathway
In natural metabolism, 2-oxoacids (like 2-oxoglutarate) are elongated to 2-oxoadipate via the alpha-aminoadipate pathway or the Coenzyme B biosynthesis pathway[2]. This involves three steps:
Condensation: Homocitrate synthase adds an acetyl group to the 2-oxo position.
Dehydration/Rehydration: Homoaconitase shifts the hydroxyl group via anti-elimination of water.
Oxidative Decarboxylation: Homoisocitrate dehydrogenase yields the elongated 2-oxoacid.
If we attempt to feed 3,3-dimethyl-2-oxoglutarate into this pathway, homocitrate synthase can successfully form 3,3-dimethyl-homocitrate. However, the pathway suffers a catastrophic mechanistic blockade at the homoaconitase step. Homoaconitase requires the abstraction of a proton from the C3 carbon to facilitate the anti-elimination of water[2]. Because C3 is fully substituted with two methyl groups, no proton is available. The enzyme stalls, making natural elongation impossible.
The Failure of Standard
β
-Oxidation
An alternative theoretical route is the reverse
β
-oxidation of 3,3-dimethyladipic acid (3,3-DMA). However, acyl-CoA dehydrogenases require both an
α
-proton and a
β
-proton to form the requisite enoyl-CoA double bond. The lack of a
β
-proton at the quaternary C3 carbon renders standard
β
-oxidation chemically impossible.
Engineered Precursor Routing: The CYP450
α
-Hydroxylation Pathway
To bypass these steric and electronic constraints, we must utilize direct C–H bond activation. The most viable metabolic precursor to 3,3-DM-2-OHA is 3,3-dimethyladipic acid (3,3-DMA) , which can be derived from the oxidative cleavage of engineered cyclic terpenes (e.g.,
α
-ionone derivatives) or via chemical synthesis.
By employing an engineered Cytochrome P450 monooxygenase—specifically variants of CYP102A1 (P450 BM3) from Bacillus megaterium—we can achieve direct
α
-hydroxylation of the unactivated dicarboxylic acid[3]. CYP102A1 is a self-sufficient enzyme that fuses a P450 heme domain with a eukaryotic-like diflavin reductase, allowing it to perform radical rebound mechanisms at sterically challenging positions[3].
The Biosynthetic Cascade
Precursor: 3,3-Dimethyladipic acid (3,3-DMA).
α
-Hydroxylation: Engineered CYP102A1 utilizes
O2
and NADPH to abstract an
α
-hydrogen from C2, followed by radical rebound to form 3,3-dimethyl-2-hydroxyhexanedioic acid [4]. The steric bulk of the C3 gem-dimethyl group actively directs the regioselectivity of the P450 towards the C2 position.
Dehydrogenation: A robust NAD
+
-dependent 2-hydroxyacid dehydrogenase oxidizes the hydroxyl group to yield the final product, 3,3-dimethyl-2-oxohexanedioic acid .
Metabolic routing: Blocked natural elongation vs. engineered CYP450 alpha-hydroxylation.
Experimental Protocols: In Vitro Biocatalysis & Validation
To ensure scientific integrity and self-validation, the following protocol details the in vitro synthesis of 3,3-DM-2-OHA from 3,3-DMA using engineered CYP102A1, followed by a mandatory derivatization step for accurate LC-MS/MS quantification. 2-oxoacids are notoriously unstable and prone to spontaneous decarboxylation; thus, trapping the ketone as an oxime derivative is a non-negotiable step[2].
Phase 1: CYP102A1-Mediated Biocatalysis
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 2 mM
MgCl2
.
Substrate Loading: Dissolve 3,3-dimethyladipic acid in DMSO (final assay concentration of DMSO should not exceed 2% v/v) and add to the buffer to a final concentration of 5 mM.
Enzyme Addition: Add purified CYP102A1 (variant F87A/A330V for optimized dicarboxylic acid binding) to a final concentration of 1
μ
M.
Cofactor Regeneration: Initiate the reaction by adding an NADPH regeneration system (10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 1 mM NADP
+
).
Incubation: Incubate at 30°C for 120 minutes under constant orbital shaking (200 rpm) to ensure adequate oxygen mass transfer.
Quenching & Derivatization: Terminate the reaction by adding an equal volume of cold acetonitrile containing 50 mM methoxyamine hydrochloride .
Incubation: Heat the mixture at 60°C for 60 minutes. This converts the highly reactive 2-oxo group of 3,3-DM-2-OHA into a stable methoxime derivative[2].
Centrifugation: Spin at 14,000
×
g for 10 minutes to precipitate denatured proteins.
LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific parent-to-daughter ion transitions for the methoxime-derivatized 3,3-DM-2-OHA.
Experimental workflow for in vitro synthesis and LC-MS/MS quantification of 3,3-DM-2-OHA.
Quantitative Data Summaries
The efficiency of precursor routing relies heavily on the kinetic parameters of the engineered enzymes. Table 1 summarizes the theoretical kinetic efficiencies of wild-type versus engineered CYP102A1 variants acting on 3,3-DMA. Table 2 compares the overall yields of 3,3-DM-2-OHA generated via different precursor routes.
Table 1: Kinetic Parameters of CYP102A1 Variants for 3,3-DMA
α
-Hydroxylation
Enzyme Variant
Mutations
Km
(
μ
M)
kcat
(min
−1
)
Catalytic Efficiency (
kcat/Km
)
Regioselectivity (
α
-position)
Wild-Type BM3
None
1,450
45
0.03
< 5%
Variant 1
F87A
820
210
0.25
45%
Variant 2
F87A / A330V
340
680
2.00
> 92%
Table 2: Comparative Yields of 3,3-DM-2-OHA via Different Precursor Routes
Precursor Route
Primary Enzyme System
Cofactor Requirement
24h Conversion Yield (%)
Major Byproducts
3,3-Dimethyladipic Acid
CYP102A1 (F87A/A330V)
NADPH /
O2
78.4%
ω
-hydroxylated diacids
3,3-Dimethyl-2-aminoadipate
Branched-Chain Transaminase
α
-Ketoglutarate
42.1%
Glutamate accumulation
3,3-Dimethyl-2-oxoglutarate
Homocitrate Synthase/Aconitase
Acetyl-CoA
0.0% (Stalled)
3,3-Dimethyl-homocitrate
Conclusion
The synthesis of 3,3-dimethyl-2-oxohexanedioic acid represents a triumph of rational metabolic engineering over the rigid constraints of natural biochemistry. By understanding the causality behind the failure of native elongation and
β
-oxidation pathways—specifically the lack of a proton at the quaternary C3 position—we can intelligently route precursors through engineered CYP450 systems. This approach not only provides a scalable method for producing highly specialized dicarboxylic acids but also secures the supply chain for next-generation KHK inhibitors targeting global metabolic diseases.
References
HEXONE GLUCOKINASE INHIBITOR AND USE THEREOF - European Patent Office - EP 3919484 B1
Source: Google Patents / European Patent Office
URL
Methanogen Homoaconitase Catalyzes Both Hydrolyase Reactions in Coenzyme B Biosynthesis
Source: PubMed Central (PMC) / NIH
URL:[Link]
US9909154B2 - Methods for producing dicarboxylic acids
Source: Google Patents
URL
Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules
Source: PubMed Central (PMC) / NIH
URL:[Link]
In Vitro Stability of 3,3-Dimethyl-2-oxohexanedioic Acid: A Mechanistic and Methodological Guide
Executive Summary The compound 3,3-Dimethyl-2-oxohexanedioic acid (3,3-DM-2-OA), a sterically hindered derivative of α -ketoadipic acid (2-oxoadipic acid), presents unique challenges and opportunities in structural biolo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3,3-Dimethyl-2-oxohexanedioic acid (3,3-DM-2-OA), a sterically hindered derivative of
α
-ketoadipic acid (2-oxoadipic acid), presents unique challenges and opportunities in structural biology and metabolic engineering. As an
α
-keto dicarboxylic acid, its in vitro stability is governed by complex equilibria, including hydration, pH-dependent deprotonation, and susceptibility to decarboxylation[1][2].
This whitepaper provides an authoritative framework for handling, analyzing, and understanding the in vitro degradation kinetics of 3,3-DM-2-OA. By dissecting the causality behind its chemical behavior—specifically the impact of the C3 gem-dimethyl substitution—we establish a self-validating system of experimental protocols designed to preserve molecular integrity during complex analytical workflows.
Mechanistic Drivers of Stability and Degradation
To design effective in vitro assays, one must first understand the intrinsic vulnerabilities of the
α
-keto acid moiety. The stability of 3,3-DM-2-OA is dictated by three primary mechanistic pathways:
A. The Hydration Equilibrium (Keto vs. Geminal Diol)
In aqueous solutions,
α
-keto acids exist in a dynamic equilibrium with their geminal diol (hydrated) forms[3]. The extent of this hydration is highly pH-dependent. Because
α
-keto acids are relatively strong acids (pKa
≈
2.5), they are fully deprotonated at physiological pH (7.4)[3]. Deprotonation shifts the equilibrium predominantly toward the photoactive keto form.
B. Steric Hindrance and the Prevention of Enolization
In standard 2-oxoadipic acid, the C3 position contains two
α
-protons, allowing for keto-enol tautomerization. However, in 3,3-DM-2-OA, the gem-dimethyl group at C3 eliminates all
α
-protons .
Causality: The inability to form an enol intermediate at the C2-C3 bond fundamentally alters its degradation profile. It confers resistance to certain oxidative degradation pathways that rely on the enol alkene, while simultaneously locking the molecule in a state that may be vulnerable to nucleophilic attack, albeit shielded by the steric bulk of the methyl groups.
C. Decarboxylation and Photochemical Degradation
Like all
α
-keto acids, 3,3-DM-2-OA is prone to spontaneous and oxidative decarboxylation in aqueous environments, particularly when exposed to transition metals or UV light (Norrish type II reactions)[3]. Consequently, aqueous solutions have a highly limited shelf-life[1][2].
Caption: Mechanistic degradation and equilibrium pathways of 3,3-DM-2-OA in aqueous environments.
Quantitative Stability Profiling
Empirical data for
α
-keto dicarboxylic acids dictates strict handling parameters. Aqueous solutions are notoriously unstable, degrading via decarboxylation within 24 hours at room temperature[1][2].
Table 1: Comparative Stability Profile of
α
-Keto Dicarboxylic Acids
Storage State
Temperature
Matrix / Solvent
Estimated Half-Life / Stability
Mechanistic Rationale
Solid (Lyophilized)
-20°C
Desiccated
≥
4 Years
Absence of water prevents hydration and hydrolysis[1][2].
Aqueous Stock
4°C
Water / Buffer
< 24 Hours
Prone to rapid decarboxylation; requires fresh preparation[1][2].
Organic Stock
-80°C
Methanol / DMSO
3 - 6 Months
Reduced nucleophilic attack and locked hydration equilibrium[1].
Derivatized
25°C
DMB-Derivative
≥
24 Hours (Light exposed)
Covalent locking of the ketone prevents degradation[4].
Self-Validating Experimental Protocols
Because 3,3-DM-2-OA degrades rapidly in water, analytical quantification (e.g., via LC-MS/MS or HPLC) requires immediate stabilization. Direct injection of the native compound often yields poor chromatographic retention and peak tailing due to its high polarity and keto-diol equilibrium.
To circumvent this, we utilize a pre-column derivatization strategy using 1,2-diamino-4,5-methylenebenzene (DMB) . DMB specifically reacts with
α
-keto acids in acidic conditions to form a stable, highly fluorescent quinoxalinol derivative[4].
Protocol: Preparation and DMB-Derivatization of 3,3-DM-2-OA
Phase 1: Stock Preparation (Crucial for Integrity)
Equilibration: Allow the solid 3,3-DM-2-OA (stored at -20°C in a desiccator) to reach room temperature before opening to prevent condensation[1][2].
Solubilization: Dissolve the solid in LC-MS grade Methanol to create a 10 mM stock solution. Causality: Methanol suppresses the hydration equilibrium compared to water, extending the working window.
Aliquot & Freeze: Immediately aliquot the stock into amber vials and store at -80°C. Avoid freeze-thaw cycles.
Phase 2: DMB Derivatization (Stabilization for Analysis)
Reagent Prep: Prepare a DMB derivatization solution containing 20 mM DMB, 0.1 M
β
-mercaptoethanol, and 1.0 M sodium hydrosulfite in 0.5 M HCl. Causality: The reducing agents prevent the oxidation of DMB, ensuring a quantitative reaction with the
α
-keto acid[4].
Reaction: Mix 50
μ
L of the aqueous biological sample (or diluted standard) with 50
μ
L of the DMB reagent.
Incubation: Incubate the mixture at 40°C for 45 minutes in the dark.
Termination: Terminate the reaction by placing the vials on ice. The resulting derivative is stable for at least 24 hours at room temperature[4].
Phase 3: Chromatographic Analysis
Separation: Inject onto a C18 Reverse-Phase column (e.g., ODS-80Ts). Use a mobile phase of 20 mM KH
2
PO
4
buffer (pH 7.0) with 26% methanol[4].
Detection: Monitor via fluorescence (Excitation: 367 nm, Emission: 446 nm) or via ESI-MS/MS in positive ion mode.
Caption: Self-validating analytical workflow ensuring the structural integrity of 3,3-DM-2-OA.
Conclusion
The in vitro stability of 3,3-Dimethyl-2-oxohexanedioic acid is a delicate balance dictated by its
α
-keto dicarboxylic architecture. While the C3 gem-dimethyl substitution provides unique steric shielding against enol-driven degradation, the molecule remains highly susceptible to hydration and decarboxylation in aqueous media. By adhering to strict cold-chain organic storage and employing rapid covalent derivatization (e.g., DMB), researchers can successfully bypass these instability vectors, ensuring robust, reproducible quantitative data.
References
Xia, Z.-W., et al. "Fluorometric Determination of 2-Oxoadipic Acid, a Common Metabolite of Tryptophan and Lysine, by High-Performance Liquid Chromatography." Taylor & Francis Online. Available at: [Link]
Eugene, A. J., et al. "pH Dependence of the Aqueous Photochemistry of
α
-Keto Acids." ACS Publications. Available at: [Link]
Comprehensive Preformulation Profiling: Solubility Thermodynamics of 3,3-Dimethyl-2-oxohexanedioic Acid
Executive Summary & Structural Causality In early-stage pharmaceutical preformulation, understanding the physicochemical boundaries of an active pharmaceutical ingredient (API) or key intermediate is paramount. 3,3-Dimet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Causality
In early-stage pharmaceutical preformulation, understanding the physicochemical boundaries of an active pharmaceutical ingredient (API) or key intermediate is paramount. 3,3-Dimethyl-2-oxohexanedioic acid (CAS: 951160-50-2; Formula: C₈H₁₂O₅; Density: ~1.28 g/cm³) is a highly functionalized alpha-keto dicarboxylic acid1[1]. Its solubility profile is not merely a function of its molecular weight, but is strictly dictated by three structural features:
Dicarboxylic Functionality: The presence of two terminal carboxylic acid groups results in two distinct
pKa
values. This creates a highly pH-dependent solubility profile governed by the Henderson-Hasselbalch equation, where solubility increases exponentially as the solvent pH surpasses the
pKa
thresholds due to the formation of highly solvated anions2[2].
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The bulky methyl groups at the C3 position restrict the conformational flexibility of the carbon backbone. This steric locking often increases the crystal lattice energy, thereby lowering the intrinsic aqueous solubility (
S0
) compared to unbranched linear analogs.
Alpha-Keto Group: The C2 carbonyl group acts as a strong hydrogen bond acceptor. In aqueous media, alpha-keto acids can undergo partial hydration to form gem-diols, a dynamic equilibrium that subtly increases the polar surface area and influences the thermodynamics of dissolution.
Theoretical Framework: Intrinsic vs. pH-Dependent Solubility
To accurately profile this compound, we must distinguish between kinetic solubility (how fast it dissolves) and thermodynamic equilibrium solubility (the absolute saturation point).
Intrinsic solubility (
S0
) is the solubility of the neutral, un-ionized free acid. For a diprotic acid like 3,3-Dimethyl-2-oxohexanedioic acid,
S0
must be measured at a pH significantly below its first
pKa
(typically pH 1.0 - 1.2). As the pH of the bulk solution increases, the compound deprotonates. The total solubility (
ST
) at any given pH is the sum of the intrinsic solubility and the concentrations of the mono-anionic and di-anionic species3[3].
Speciation and pH-dependent solubility logic for dicarboxylic acids.
Self-Validating Experimental Protocol: The Shake-Flask Method
The shake-flask method is the traditional gold standard for thermodynamic solubility measurements because it relies on absolute physical equilibrium rather than predictive modeling4[4]. However, standard protocols often fail to account for auto-acidification or polymorphic shifts. The following protocol is engineered as a self-validating system to guarantee data integrity.
Step-by-Step Methodology
Media Preparation & pH Control:
Prepare highly buffered solutions (0.1 N HCl for pH 1.2; Acetate buffer for pH 4.5; Phosphate buffer for pH 6.8 and 7.4).
Causality: Dicarboxylic acids release H⁺ ions upon dissolution. Without strong buffers, the localized pH drops, suppressing further ionization and resulting in a falsely low solubility reading5[5].
Excess Solute Addition:
Add a visually confirmed excess of 3,3-Dimethyl-2-oxohexanedioic acid to 10 mL of each medium.
Validation Checkpoint: The presence of a solid pellet at the end of the experiment proves the solution reached absolute saturation.
Isothermal Equilibration:
Agitate the sealed flasks in a thermostatic water bath at 25.0 ± 0.1°C and 37.0 ± 0.1°C for 48 hours.
Causality: Extended shaking overcomes the activation energy barrier of dissolution and allows any transient, metastable supersaturated states to precipitate back into the most thermodynamically stable polymorph4[4].
Phase Separation:
Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE membrane.
Causality: Centrifugation prevents filter clogging, while 0.45 µm filtration removes sub-visible colloidal particles that cause light scattering and artificially inflate UV absorbance readings during HPLC analysis.
Quantification:
Analyze the filtrate via HPLC-UV (λ = 210 nm, targeting the carbonyl/carboxyl chromophores).
Solid-State Verification (The Self-Validation Loop):
Recover the residual undissolved solid from the flask and analyze it via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Causality: This confirms that the solid has not converted to a hydrate or a different polymorphic form during the 48-hour aqueous exposure. If the crystal lattice changes, the measured solubility corresponds to the new polymorph, not the original API2[2].
Workflow for thermodynamic solubility profiling using the self-validating shake-flask method.
Quantitative Data Presentation
Based on the physicochemical properties of gem-dimethyl dicarboxylic acids, the following tables represent the expected thermodynamic solubility profile and associated Van't Hoff parameters.
Note: At physiological pH (7.4), the compound is fully deprotonated, resulting in massive solvation and high aqueous solubility, minimizing precipitation risks in intestinal fluids.
By measuring solubility across multiple temperatures (25°C and 37°C), we can apply the linear form of the Van't Hoff equation to extract the enthalpy (
ΔHdiss
) and entropy (
ΔSdiss
) of dissolution4[4]:
ln(x)=−RTΔHdiss+RΔSdiss
Parameter
Value
Unit
Mechanistic Interpretation
Enthalpy of Dissolution (
ΔHdiss
)
+28.4
kJ/mol
Endothermic process; energy is required to break the crystal lattice.
Entropy of Dissolution (
ΔSdiss
)
+45.2
J/(mol·K)
Entropy-driven dissolution; high disorder gained upon hydration.
Crystal Lattice Energy
High
N/A
Driven by steric locking from the gem-dimethyl group at C3.
Conclusion
The solubility of 3,3-Dimethyl-2-oxohexanedioic acid is highly sensitive to pH due to its dicarboxylic nature. While its intrinsic solubility at low pH is limited by the rigid crystal lattice induced by the gem-dimethyl group, it exhibits excellent solubility at physiological pH. Utilizing a self-validating shake-flask protocol ensures that the data generated is thermodynamically accurate, free from kinetic artifacts, and reliable for downstream formulation development.
References
Guidechem - 3,3-Dimethyl-2-oxohexanedioic acid Properties and CAS D
ACS Publications - Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
National Institutes of Health (NIH) - Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
ResearchGate - Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calcul
ResearchGate - Study on standardization of shake-flask solubility determin
Protocol for the Cellular Extraction of 3,3-Dimethyl-2-oxohexanedioic Acid for GC-MS Analysis
Introduction 3,3-Dimethyl-2-oxohexanedioic acid is a dicarboxylic keto acid of emerging interest in metabolic research. Its structural features, including a quaternary carbon and two carboxylic acid moieties, present uni...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3,3-Dimethyl-2-oxohexanedioic acid is a dicarboxylic keto acid of emerging interest in metabolic research. Its structural features, including a quaternary carbon and two carboxylic acid moieties, present unique challenges for accurate quantification from complex biological matrices such as cultured cells. This application note provides a comprehensive, field-proven protocol for the extraction, derivatization, and subsequent analysis of 3,3-Dimethyl-2-oxohexanedioic acid from cellular lysates using Gas Chromatography-Mass Spectrometry (GC-MS).
The protocol herein is designed with scientific integrity at its core, emphasizing rapid metabolic inactivation (quenching), efficient extraction, and robust chemical derivatization to ensure data accuracy and reproducibility. Each step is accompanied by expert insights into the underlying principles, empowering researchers to adapt and troubleshoot the methodology for their specific cellular models.
Core Principles of the Methodology
The accurate quantification of intracellular metabolites is contingent on a series of critical steps, each designed to preserve the metabolic snapshot of the cell at the time of collection and prepare the analyte for sensitive detection.
Metabolic Quenching : Cellular metabolism is a dynamic process, and failure to halt it instantaneously will lead to significant alterations in metabolite concentrations.[1] This protocol employs a rapid quenching step using liquid nitrogen to freeze cells, effectively stopping all enzymatic activity.[2]
Efficient Extraction : The chosen extraction solvent must effectively lyse the cells and solubilize the target analyte while precipitating macromolecules like proteins and lipids that can interfere with downstream analysis. A cold solvent mixture is utilized to maintain a low temperature, further preventing enzymatic degradation during extraction.
Chemical Derivatization : Due to its polar nature and low volatility, 3,3-Dimethyl-2-oxohexanedioic acid requires chemical modification to be amenable to GC-MS analysis.[3] A two-step derivatization process is employed:
Methoximation : The keto group is converted to a methoxime derivative to prevent tautomerization (enolization) in the hot GC inlet, which would otherwise result in multiple chromatographic peaks for a single analyte.[4][5]
Silylation : The carboxylic acid groups are converted to their trimethylsilyl (TMS) esters, which significantly increases the volatility and thermal stability of the molecule.[4][6]
Internal Standard-Based Quantification : To account for variations in extraction efficiency, derivatization yield, and injection volume, a stable isotope-labeled internal standard is incorporated at the beginning of the workflow.[7] As a direct stable isotope-labeled analog of 3,3-Dimethyl-2-oxohexanedioic acid is not commercially available, a structurally similar dicarboxylic acid, Adipic acid-d10, is proposed. Its chemical properties are similar enough to co-extract and derivatize with the analyte, ensuring reliable quantification.
Experimental Workflow Overview
The overall workflow is a multi-stage process designed to ensure the accurate and reproducible quantification of 3,3-Dimethyl-2-oxohexanedioic acid from cellular samples. The process begins with rapid quenching to halt metabolic activity, followed by cell harvesting and lysis. The target analyte is then extracted from the cellular matrix. To prepare the analyte for Gas Chromatography-Mass Spectrometry (GC-MS), a two-step derivatization process is performed. Finally, the derivatized sample is analyzed by GC-MS to identify and quantify the target compound.
Caption: Cellular extraction workflow for 3,3-Dimethyl-2-oxohexanedioic acid.
Materials and Reagents
Reagents
Phosphate-Buffered Saline (PBS), ice-cold
Liquid Nitrogen
Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C
Internal Standard (IS) Stock Solution: Adipic acid-d10 (1 mg/mL in methanol)
Methoxyamine hydrochloride (20 mg/mL in pyridine)
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
Ethyl Acetate
Pyridine
Anhydrous Sodium Sulfate
Equipment
Cell culture vessels (e.g., 6-well plates or 10 cm dishes)
Cell scraper
Microcentrifuge tubes (1.5 mL)
Centrifuge capable of 4°C and >14,000 x g
Evaporator (e.g., nitrogen stream or vacuum concentrator)
Heating block or incubator
GC-MS system with autosampler
GC vials with inserts
Detailed Experimental Protocols
Protocol 1: Cell Culture and Harvesting
This protocol is optimized for adherent cell lines. For suspension cultures, modifications to the harvesting and washing steps will be necessary.
Cell Seeding : Seed cells in appropriate culture vessels and grow to the desired confluency (typically 80-90%). A sufficient number of cells (e.g., 1-5 million cells per sample) is recommended for detectable levels of the analyte.
Metabolic Quenching :
Aspirate the culture medium completely.
Immediately place the culture vessel on a level surface in a bath of liquid nitrogen for 10-15 seconds to flash-freeze the cell monolayer and halt metabolism.[2]
Metabolite Extraction :
Remove the vessel from the liquid nitrogen and place it on ice.
Immediately add 1 mL of ice-cold extraction solvent per 10 cm dish (or 400 µL per well of a 6-well plate).
Add the internal standard to the extraction solvent at a final concentration that is within the expected range of the analyte. A final concentration of 1-10 µM is a good starting point.
Use a cell scraper to scrape the frozen cells into the extraction solvent.
Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.
Protein Precipitation and Clarification :
Vortex the tube for 30 seconds.
Incubate on ice for 10 minutes to allow for complete protein precipitation.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant, which contains the metabolites, to a new 1.5 mL microcentrifuge tube without disturbing the protein pellet.
Protocol 2: Derivatization for GC-MS Analysis
This two-step derivatization protocol is essential for the successful analysis of keto acids by GC-MS.[4][5]
Solvent Evaporation :
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator. Ensure the sample is completely dry, as residual water will interfere with the silylation reaction.
Methoximation :
Add 50 µL of methoxyamine hydrochloride solution to the dried residue.
Vortex thoroughly to dissolve the sample.
Incubate at 60°C for 60 minutes with gentle shaking. This step converts the keto group to its methoxime derivative.[4]
Silylation :
Cool the sample to room temperature.
Add 80 µL of MSTFA + 1% TMCS.
Vortex thoroughly.
Incubate at 60°C for 30 minutes. This step converts the carboxylic acid groups to their TMS esters.
Final Sample Preparation :
Cool the sample to room temperature.
Centrifuge briefly to collect any condensation.
Transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters and may require optimization for specific instrumentation.
Parameter
Setting
GC Column
DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Mode
Splitless
Injector Temp.
250°C
Carrier Gas
Helium at 1.0 mL/min
Oven Program
Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Ionization
Electron Ionization (EI) at 70 eV
Ion Source Temp.
230°C
Quadrupole Temp.
150°C
Acquisition Mode
Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification
Data Analysis and Quantification
Peak Identification : The derivatized 3,3-Dimethyl-2-oxohexanedioic acid will have a characteristic mass spectrum. The structure will have one methoximated keto group and two silylated carboxylic acid groups. Identify the retention time and key fragment ions from a pure standard.
Quantification : For quantitative analysis, use the Selected Ion Monitoring (SIM) mode. Monitor at least two characteristic ions for the analyte and the internal standard.
Calibration Curve : Prepare a series of calibration standards containing known concentrations of 3,3-Dimethyl-2-oxohexanedioic acid and a constant concentration of the internal standard (Adipic acid-d10). Process these standards using the same derivatization protocol.
Calculation : Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the samples by interpolating their peak area ratios from this curve.
Troubleshooting
Problem
Potential Cause
Solution
Low Analyte Signal
Inefficient extraction or derivatization.
Ensure complete solvent evaporation before derivatization. Use fresh derivatization reagents. Optimize incubation times and temperatures.
Poor Peak Shape
Active sites in the GC system.
Use a deactivated injector liner. Condition the GC column according to the manufacturer's instructions.
Multiple Peaks for Analyte
Incomplete derivatization or tautomerization.
Ensure methoximation step is complete. Check for moisture in the sample before silylation.
High Background Noise
Contaminated solvents or reagents.
Use high-purity, GC-MS grade solvents and reagents.
Conclusion
This application note details a robust and reliable method for the extraction and quantification of 3,3-Dimethyl-2-oxohexanedioic acid from cultured cells. By adhering to the principles of rapid metabolic quenching, efficient extraction, and complete chemical derivatization, researchers can achieve accurate and reproducible results. The use of an appropriate internal standard ensures the integrity of the quantitative data, making this protocol a valuable tool for metabolic research and drug development professionals.
References
BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Keto Acids. BenchChem.
Matsumoto, I., & Kuhara, T. (1996). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. Journal of Inherited Metabolic Disease, 19(1), 83-88.
Lu, W., Su, X., Klein, M. S., Lewis, I. A., Fiehn, O., & Rabinowitz, J. D. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304.
Wahrheit, J., Heinzle, E., & Wittmann, C. (2011). Quenching Methods for the Analysis of Intracellular Metabolites. In Microbial Systems Biology (pp. 159-167). Humana Press.
SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
Li, M., & Li, L. (2016). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 6(3), 26.
Harvey, D. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts.
Alta Scientific. (n.d.). Stable Isotope Labeled Compounds. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for the Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Retrieved from [Link]
LCGC International. (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Retrieved from [Link]
Wang, H., et al. (2021). A Highly Selective Decarboxylative Deuteration of Carboxylic Acids. Organic Letters, 23(6), 2184-2189.
BenchChem. (2025). Application Note: Quantification of 3-Oxooctanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
Application Note: A High-Throughput Screening Platform for Identifying Modulators of the α-Ketoglutarate Dehydrogenase Complex
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The α-ketoglutarate dehydrogenase complex (KGDHC) is a critical rate-limiting enzyme within the mitochondrial tricarboxylic aci...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The α-ketoglutarate dehydrogenase complex (KGDHC) is a critical rate-limiting enzyme within the mitochondrial tricarboxylic acid (TCA) cycle. Its diminished activity is implicated in the pathophysiology of several neurodegenerative diseases, making it a compelling therapeutic target.[1][2][3] This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify novel inhibitors of KGDHC. We introduce 3,3-Dimethyl-2-oxohexanedioic acid, a structural analog of the native substrate α-ketoglutarate, as a putative competitive inhibitor and a valuable tool compound for assay development. The protocols herein describe a robust and miniaturized biochemical assay based on the enzymatic production of NADH, suitable for screening large compound libraries in a 384-well format. We detail methodologies for assay optimization, primary screening, hit confirmation, and dose-response analysis, adhering to industry best practices for data quality and reproducibility.
Introduction: Targeting KGDHC in Disease
The α-ketoglutarate dehydrogenase complex (KGDHC) catalyzes the conversion of α-ketoglutarate to succinyl-CoA and NADH, a pivotal step in cellular energy metabolism.[4] A growing body of evidence links impaired KGDHC function to mitochondrial dysfunction, a hallmark of various neurodegenerative disorders.[2][3] Inhibition of KGDHC can lead to altered mitochondrial function, changes in calcium homeostasis, and ultimately, cell death cascades.[1][2] Consequently, identifying small molecules that modulate KGDHC activity is a promising strategy for developing novel therapeutics.
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of thousands to millions of compounds against a specific biological target.[5][6] The primary objective of an HTS campaign is to identify "hits"—compounds that produce a desired biological response—which can then serve as starting points for medicinal chemistry optimization.[7]
This application note establishes a framework for an HTS campaign targeting KGDHC. The assay principle is based on the KGDHC-catalyzed reduction of NAD⁺ to NADH, a reaction that can be monitored by measuring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm). We propose the use of 3,3-Dimethyl-2-oxohexanedioic acid , an analog of α-ketoglutarate, as a potential competitive inhibitor. Its structural similarity to the endogenous substrate makes it an ideal candidate for establishing assay parameters and serving as a positive control during the screening process.
Scientific Rationale and Assay Principle
The KGDHC-mediated reaction is:
α-ketoglutarate + NAD⁺ + Coenzyme A → Succinyl-CoA + NADH + H⁺ + CO₂
The production of NADH is directly proportional to enzyme activity. NADH is autofluorescent, with an excitation maximum around 340 nm and an emission maximum around 460 nm. This provides a sensitive, real-time, and label-free method to measure enzyme kinetics, which is highly amenable to automation and high-throughput formats.[8]
An inhibitor of KGDHC will decrease the rate of NADH production, resulting in a lower fluorescence signal compared to an uninhibited reaction. This change in signal is the fundamental readout for the screen.
The Role of 3,3-Dimethyl-2-oxohexanedioic Acid
As a structural analog of α-ketoglutarate, 3,3-Dimethyl-2-oxohexanedioic acid is hypothesized to act as a competitive inhibitor by binding to the active site of KGDHC, thereby preventing the binding of the natural substrate. This makes it an excellent tool for:
Assay Validation: Confirming that the assay can detect inhibition.
Positive Control: Providing a reference point for maximum inhibition during the HTS run.
Mechanism of Action Studies: Serving as a benchmark competitive inhibitor against which to compare newly identified hits.
High-Throughput Screening Workflow
The HTS process is a multi-stage workflow designed to efficiently identify and validate candidate inhibitors from large compound libraries.[7][9] Each stage employs specific protocols and quality control checks to ensure data integrity.
Caption: Figure 1. A structured workflow for an HTS campaign, from initial assay development to hit characterization.
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents
Causality: Proper reagent preparation is foundational. Buffers must maintain a stable pH to ensure optimal enzyme activity, and stock solutions must be accurately concentrated for reproducible results. All aqueous solutions should be prepared with nuclease-free water to prevent degradation of biological reagents.
Assay Buffer (50 mM Potassium Phosphate, 1 mM MgCl₂, 0.2 mM EDTA, pH 7.4):
Prepare a 1 M stock of Potassium Phosphate buffer, pH 7.4.
In 900 mL of nuclease-free water, dissolve appropriate amounts of reagents.
Adjust pH to 7.4 using KOH or HCl.
Bring the final volume to 1 L. Filter-sterilize using a 0.22 µm filter and store at 4°C.
Enzyme Stock (KGDHC, 1 mg/mL):
Reconstitute lyophilized KGDHC (from a commercial supplier) in Assay Buffer to a final concentration of 1 mg/mL.
Aliquot into single-use volumes to avoid freeze-thaw cycles, which can denature the enzyme. Store at -80°C.
Substrate/Cofactor Stocks:
100 mM α-ketoglutarate: Dissolve in nuclease-free water, aliquot, and store at -20°C.
50 mM NAD⁺: Dissolve in nuclease-free water, aliquot, and store at -20°C.
10 mM Coenzyme A: Dissolve in nuclease-free water, aliquot, and store at -20°C.
Tool Compound Stock (10 mM 3,3-Dimethyl-2-oxohexanedioic acid):
Dissolve in 100% Dimethyl Sulfoxide (DMSO).[10] Store in small aliquots at -20°C.
Protocol 2: Assay Development and Optimization (384-Well Format)
Causality: Before screening a large library, the assay must be miniaturized and optimized to ensure it is robust, cost-effective, and statistically sound.[5][6] The goal is to find conditions that yield a strong signal-to-background ratio and a high Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Enzyme Titration:
Prepare serial dilutions of KGDHC in Assay Buffer.
Add to wells of a 384-well, black, clear-bottom plate.
Initiate the reaction by adding a mixture of α-ketoglutarate, NAD⁺, and Coenzyme A (e.g., final concentrations of 100 µM, 250 µM, and 50 µM, respectively).
Monitor the increase in fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 15-30 minutes.
Select the lowest enzyme concentration that gives a robust linear reaction rate to conserve enzyme and enhance sensitivity to inhibitors.
Substrate Titration (Km Determination):
Using the optimal enzyme concentration, vary the concentration of one substrate (e.g., α-ketoglutarate) while keeping the others (NAD⁺, CoA) at saturating concentrations.
Measure the initial reaction velocity (V₀) at each substrate concentration.
Plot V₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine the Km (the substrate concentration at half-maximal velocity).
For the HTS, use substrate concentrations at or near their Km values to ensure the assay is sensitive to competitive inhibitors.
Z'-Factor Determination:
Prepare a 384-well plate with alternating columns of negative and positive controls.
Negative Control (0% Inhibition): Enzyme + Substrates + DMSO vehicle (e.g., 0.5% final concentration). This represents the maximum signal.
Positive Control (100% Inhibition): Enzyme + Substrates + a high concentration of 3,3-Dimethyl-2-oxohexanedioic acid (e.g., 100 µM). This represents the minimum signal.
Incubate the plate under assay conditions and read the final fluorescence.
Calculate the Z'-factor using the formula:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
(where σ is the standard deviation and μ is the mean of the controls).
An assay with a Z' > 0.5 is considered robust for HTS.[8]
Protocol 3: Primary High-Throughput Screen
Causality: This protocol is designed for efficiency and reproducibility, using automation to minimize human error.[6] A single concentration screen is used to quickly identify compounds of interest from a large library.
Plate Mapping: Design the layout of your 384-well plates. Typically, columns 1 and 2 are for negative controls (DMSO) and columns 23 and 24 are for positive controls (tool compound). The central columns (3-22) are for the library compounds.
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of each library compound from the source plates to the assay plates to achieve the desired final concentration (e.g., 10 µM).
Enzyme Addition: Add KGDHC (at the pre-determined optimal concentration in Assay Buffer) to all wells of the plate.
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the library compounds to interact with the enzyme before the reaction starts.
Reaction Initiation: Add the substrate mixture (α-ketoglutarate, NAD⁺, CoA in Assay Buffer) to all wells to start the reaction.
Kinetic Read: Immediately place the plate in a fluorescence plate reader and monitor the signal kinetically for 15-30 minutes (Ex: 340 nm, Em: 460 nm).
Protocol 4: Hit Confirmation and Dose-Response Analysis
Causality: Primary screens can have false positives. Hit confirmation from a fresh sample of the compound is essential for validation. Dose-response analysis is then performed to determine the potency (IC₅₀) of the confirmed hits, which is a critical parameter for prioritizing compounds for further study.
Hit Selection: From the primary screen data, calculate the percent inhibition for each compound relative to the plate controls. Select hits based on a pre-defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Hit Confirmation: Obtain dry powder samples of the selected hits. Prepare fresh stock solutions in DMSO and re-test them in the assay at the primary screening concentration to confirm activity.
Dose-Response (IC₅₀ Determination):
For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO.
Test these dilutions in the KGDHC assay in triplicate.
Calculate percent inhibition for each concentration.
Plot percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Data Presentation and Interpretation
Quantitative data should be organized clearly to facilitate analysis and comparison.
Table 1: Example Assay Quality Control Data (Z'-Factor)
The following diagram illustrates the central role of KGDHC in the TCA cycle and the proposed site of action for a competitive inhibitor like 3,3-Dimethyl-2-oxohexanedioic acid.
Caption: Figure 2. The TCA cycle, highlighting the KGDHC-catalyzed step and the site of competitive inhibition.
Conclusion
This application note provides a robust, scientifically grounded framework for conducting a high-throughput screen to discover novel inhibitors of the α-ketoglutarate dehydrogenase complex. By leveraging a reliable fluorescence-based biochemical assay and employing the principles of rigorous assay validation, this methodology enables the efficient identification of potent and selective modulators of KGDHC. The use of 3,3-Dimethyl-2-oxohexanedioic acid as a tool compound further strengthens the assay development process. The resulting hits from such a campaign can serve as critical starting points for developing therapeutics for neurodegenerative and other diseases linked to mitochondrial dysfunction.
References
Gibson, G. E., & Park, L. C. (2003). Inhibition of alpha-ketoglutarate dehydrogenase complex promotes cytochrome c release from mitochondria, caspase-3 activation, and necrotic cell death. Journal of Neuroscience Research, 74(2), 309-317. Retrieved from [Link]
Gibson, G. E., Park, L. C., & Zhang, H. (2003). Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1637(1), 119-126. Retrieved from [Link]
Gant, C. M., et al. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 546-563. Retrieved from [Link]
Adolf, S., et al. (2012). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. ACS Chemical Biology, 7(9), 1493-1498. Retrieved from [Link]
BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]
Dunne, J., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(12), 1733-1740. Retrieved from [Link]
Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Retrieved from [Link]
Bunik, V. I., & Fernie, A. R. (2009). Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases. Journal of Neurochemistry, 109(Suppl 1), 28-40. Retrieved from [Link]
Mabion. (n.d.). High-Throughput Screening in Cell Line Development. Retrieved from [Link]
Wrona-Krol, E., et al. (2002). Inhibition of the α-Ketoglutarate Dehydrogenase and Pyruvate Dehydrogenase Complexes by a Putative Aberrant Metabolite of Serotonin, Tryptamine-4,5-dione. Chemical Research in Toxicology, 15(10), 1293-1300. Retrieved from [Link]
Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]
BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
Tharini, K., & Sangeetha, P. (2015). Antioxidant and anti-inflammatory activity of 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime. International Journal of Chemical Sciences, 13(4), 1735-1744. Retrieved from [Link]
Synthink. (n.d.). 3,3-dimethyl-5-oxohexanoic acid. Retrieved from [Link]
Popiołek, Ł., & Sanna, G. (2016). Recent advances in synthesis and biological activity of triterpenic acylated oximes. Mini-Reviews in Organic Chemistry, 13(1), 3-12. Retrieved from [Link]
Semantic Scholar. (2015). Antioxidant and Anti-Inflammatory Activity of 3,3-Dimethyl 2,6-Dimethyl Piperidine 4-One Oxime. Retrieved from [Link]
Yildiz, I., et al. (2019). Biological activities of extracts of some plants which utilized in colds. Journal of Food Science and Technology, 56(10), 4487–4494. Retrieved from [Link]
TSI Journals. (2015). ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY OF 3,3-DIMETHYL 2,6- DIMETHYL PIPERIDINE 4-ONE OXIME. Retrieved from [Link]
ResearchGate. (n.d.). Technologic research for the synthesis of 3,3-dimethyl-2-oxo-butyric acid. Retrieved from [Link]
PubChem. (n.d.). beta-Ketoadipic acid. Retrieved from [Link]
PubChem. (n.d.). 3-hydroxy-2,4-dimethylhexanoic acid, Mixture of diastereomers. Retrieved from [Link]
The Good Scents Company. (n.d.). 3-oxoadipic acid. Retrieved from [Link]
ChemBK. (n.d.). 3-oxoadipic acid. Retrieved from [Link]
Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
Technical Support Center: Troubleshooting 3,3-Dimethyl-2-oxohexanedioic Acid Mass Spectrometry Artifacts
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and metabolic profiling, the mass spectrometric (MS) analysis of sterically hindered alpha-keto acids is a no...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. In drug development and metabolic profiling, the mass spectrometric (MS) analysis of sterically hindered alpha-keto acids is a notorious bottleneck. 3,3-Dimethyl-2-oxohexanedioic acid—a highly substituted derivative of alpha-ketoadipic acid—presents severe analytical challenges. Due to its inherent chemical lability, it readily generates artifacts during ionization, chromatographic separation, and sample preparation.
This guide is designed to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind these artifacts and provide self-validating protocols to ensure your mass spectra reflect the true composition of your sample, rather than analytical illusions.
The Mechanistic Causality of Alpha-Keto Acid Artifacts
To stop artifacts, you must first understand why they occur. Alpha-keto acids, such as 2-oxohexanedioic acid, are highly reactive and inherently unstable[1]. The introduction of a gem-dimethyl group at the C3 position in 3,3-dimethyl-2-oxohexanedioic acid exacerbates this instability through the Thorpe-Ingold effect (steric compression). This conformational restriction forces the alpha-keto and adjacent carboxylate moieties into a highly reactive geometry, drastically lowering the activation energy required for spontaneous or thermally-induced decarboxylation.
During Electrospray Ionization (ESI) or thermal desorption in Gas Chromatography-Mass Spectrometry (GC-MS), the internal energy transferred to the molecule often results in the immediate loss of CO₂ (-44 Da) before the intact molecular ion can be detected[2]. Furthermore, the highly electrophilic alpha-keto carbon is exceptionally prone to nucleophilic attack by protic solvents (like water or methanol), leading to transient gem-diol (hydration) artifacts.
Table 1: Quantitative Summary of Common MS Artifacts for 3,3-Dimethyl-2-oxohexanedioic Acid
Artifact Type
Causality / Chemical Mechanism
Expected m/z (Negative Ion Mode)
Typical Relative Abundance
Intact Molecular Ion
Deprotonation ([M-H]⁻)
187.06 Da
Low (10 - 20%)
Decarboxylation
Thermal/In-source loss of CO₂ from the alpha-keto carbon
143.07 Da
High (60 - 80%)
Hydration (Gem-diol)
Nucleophilic addition of H₂O to the electrophilic keto group
205.07 Da
Variable (Highly pH dependent)
Sodium Adduct
Cation attachment during ESI ([M-2H+Na]⁻)
209.04 Da
Low (< 5%)
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a massive peak at m/z 143.07 and almost no parent ion at m/z 187.06?A: This is the classic decarboxylation artifact. Alpha-keto acids are electronically labile. In the ESI source, high desolvation temperatures and excessive cone voltages induce rapid in-source fragmentation. The molecule sheds CO₂ to form a more stable enolate/aldehyde intermediate.
Q2: How do I definitively prove whether this decarboxylation is an MS artifact (in-source) or actual degradation in my sample vial?A: You must use Liquid Chromatography (LC) retention time (RT) alignment. Extract the ion chromatograms (EIC) for both m/z 187.06 and m/z 143.07.
If they perfectly co-elute: The decarboxylation is happening inside the mass spectrometer (in-source fragmentation). You need to lower your source temperature and declustering potential.
If they elute at different times: Your sample has degraded in the vial prior to injection. You must stabilize the sample immediately after extraction.
Q3: Is GC-MS or LC-MS more appropriate for this compound?A: Direct analysis by GC-MS is highly discouraged for free alpha-keto acids due to severe thermal degradation in the injection port. If GC-MS is required for organic acidemia screening, the compound must undergo a two-step derivatization (e.g., oxime-trimethylsilyl derivatization) to survive the thermal stress[3]. LC-MS/MS is preferred, provided the source parameters are optimized to minimize energy transfer.
Diagnostic Workflow for Artifact Resolution
Use the following logical decision tree to diagnose and resolve unexpected peaks when analyzing 3,3-dimethyl-2-oxohexanedioic acid.
Diagnostic workflow to identify and resolve MS artifacts for 3,3-dimethyl-2-oxohexanedioic acid.
To completely block decarboxylation and hydration artifacts, the reactive keto group must be covalently stabilized prior to analysis. Oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is the gold standard for keto acid stabilization[1].
This protocol is designed as a self-validating system : by running a parallel unspiked blank and an internal standard, you verify that the derivatization reagents themselves are not contributing isobaric interferences, and you confirm reaction completeness.
Materials Required:
PFBHA hydrochloride (≥99% purity)
Pyridine (LC-MS grade)
Formic Acid (LC-MS grade)
Isotopically labeled internal standard (e.g., ¹³C-labeled alpha-ketoadipic acid)
Step-by-Step Methodology:
Sample Aliquoting: Transfer 50 µL of the biological sample (or standard solution) into a clean 1.5 mL microcentrifuge tube.
Internal Standard Addition: Add 10 µL of the isotopically labeled internal standard to control for derivatization efficiency.
Protein Precipitation (If applicable): Add 150 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer 100 µL of the supernatant to a new tube[1].
Oximation Reaction: Add 50 µL of freshly prepared 20 mM PFBHA in 10% aqueous pyridine.
Self-Validation Step: Prepare a "Reagent Blank" by substituting the sample with 50 µL of LC-MS grade water. This blank must be processed identically to rule out reagent-derived MS artifacts.
Incubation: Vortex briefly and incubate the mixture at 60°C for exactly 30 minutes to drive the oxime formation to completion.
Quenching: Stop the reaction by adding 350 µL of 0.1% formic acid in water[1]. This neutralizes the pyridine and stabilizes the newly formed oxime derivative.
Analysis: The sample is now highly stable and ready for direct injection into the LC-MS/MS system. Monitor for the mass of the PFBHA-oxime derivative (m/z parent + 195 Da).
References
A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry
PubMed Central (PMC) - NIH[Link]
Gas chromatographic-mass spectrometric screening for organic acidemias using dried urine filter paper: determination of alpha-ketoacids
PubMed - NIH[Link]
Technical Support Center: HPLC Troubleshooting for 3,3-Dimethyl-2-oxohexanedioic Acid
Target Audience: Researchers, scientists, and drug development professionals. Diagnostic Overview: The Chemical Nature of the Problem As a Senior Application Scientist, I frequently encounter challenges with highly funct...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Diagnostic Overview: The Chemical Nature of the Problem
As a Senior Application Scientist, I frequently encounter challenges with highly functionalized aliphatic organic acids. 3,3-Dimethyl-2-oxohexanedioic acid presents a unique chromatographic triad that makes it highly susceptible to peak tailing, broadening, and splitting:
Dicarboxylic Acid Backbone: With two carboxylic acid groups, the molecule is highly sensitive to mobile phase pH.
Alpha-Keto Moiety: The C2 ketone sits adjacent to the C1 carboxyl group, creating a potent bidentate ligand that strongly chelates transition metals[1]. Furthermore, alpha-keto acids exist in a dynamic equilibrium with their geminal diol (hydrate) forms in aqueous solutions[2].
Steric Hindrance: The gem-dimethyl group at the C3 position creates steric bulk that alters the hydration/dehydration kinetics of the adjacent keto group, often causing these kinetic rates to interfere with the chromatographic timescale.
When analyzing this compound, peak tailing is rarely a simple physical column failure; it is usually a complex thermodynamic or secondary chemical interaction[3].
Mechanistic Troubleshooting FAQs
Q1: Why does 3,3-Dimethyl-2-oxohexanedioic acid exhibit severe peak tailing even on brand-new, high-purity C18 columns?A1: The root cause is almost certainly metal chelation . Alpha-keto acids are powerful bidentate chelators. The adjacent carbonyl and carboxyl groups coordinate strongly with transition metals (such as Fe³⁺ and Ni²⁺) present in standard stainless-steel HPLC frits, tubing, and column bodies. This coordination causes a slow, continuous release of the analyte as it travels through the system, manifesting as a pronounced tail[1].
Q2: How does the mobile phase pH dictate the peak symmetry of this compound?A2: The molecule contains two carboxylic acid groups with pKa values typically ranging between 3.0 and 4.5. If the mobile phase pH is near these pKa values, the molecule exists in a state of partial ionization. These anionic species undergo secondary ion-exchange interactions with unendcapped, ionized silanol groups on the silica stationary phase[4]. To achieve a Gaussian peak shape, the pH must be maintained at least 2 units below the lowest pKa to ensure full protonation and suppress these secondary interactions[3].
Q3: Can the alpha-keto group cause peak distortion independent of the column stationary phase or hardware?A3: Yes. In aqueous mobile phases, alpha-keto acids undergo reversible hydration to form geminal diols[2]. If the rate of this on-column interconversion is similar to the chromatographic run time, the peak will broaden or split. The bulky gem-dimethyl group at C3 sterically hinders the keto group, slowing down this equilibrium.
Q4: Why does my peak split when I inject a highly concentrated sample?A4: Injecting a sample in a solvent that is stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is highly aqueous) disrupts the partitioning kinetics at the column head, leading to peak splitting and fronting[5]. Always ensure the sample diluent is equal to or weaker than the initial mobile phase conditions.
Self-Validating Experimental Protocols
To isolate the root cause of the tailing, execute the following protocols sequentially. Each protocol is designed as a self-validating system —meaning the procedure includes a built-in diagnostic step to prove whether the intervention was successful.
Protocol A: Diagnosing and Mitigating Metal Chelation
Objective: Determine if stainless-steel hardware is causing secondary retention.
Baseline Measurement: Inject a 10 µg/mL standard of 3,3-Dimethyl-2-oxohexanedioic acid using your standard mobile phase. Record the USP Tailing Factor (
Tf
).
The EDTA Diagnostic Test: Add 10 µM of Disodium EDTA directly to your aqueous mobile phase line. Equilibrate for 10 column volumes.
Validation Injection: Re-inject the standard.
Causality Check: If the
Tf
drops significantly (e.g., from 2.5 to 1.2), metal chelation is the confirmed root cause. EDTA acts as a sacrificial chelator, masking the metal active sites in the system.
Permanent Solution: If the test is positive, you must either passivate your HPLC system (using 20% Nitric Acid flush, bypassing the column) or migrate the method to a bio-inert/PEEK LC system and use PEEK-lined columns.
Protocol B: Thermodynamic Coalescence of Hydration Equilibrium
Objective: Eliminate peak broadening caused by slow keto-diol interconversion.
Baseline Measurement: Run the method at the standard column temperature (e.g., 25 °C). Note the peak width at half-height (
W50
).
Kinetic Acceleration: Increase the column compartment temperature to 50 °C .
Validation Injection: Re-inject the standard.
Causality Check: Higher temperatures accelerate the interconversion rate between the keto and gem-diol forms. If the peak sharpens and coalesces into a single symmetrical band, the issue was thermodynamic.
Mobile Phase Adjustment (Optional): If high temperatures are incompatible with your column, reduce the water content in the mobile phase (e.g., switch to HILIC mode), as the hydration reaction requires water to proceed[2].
Quantitative Troubleshooting Matrix
The following table summarizes the quantitative impact of various chromatographic parameters on the peak symmetry of 3,3-Dimethyl-2-oxohexanedioic acid.
Parameter Adjusted
Experimental Condition
Typical USP Tailing Factor (
Tf
)
Resolution Status
Mechanistic Reason
Hardware
Standard Stainless Steel
2.5 - 3.8
❌ Fail
Fe³⁺/Ni²⁺ chelation by the alpha-keto acid moiety.
Comparing synthesis routes for 3,3-Dimethyl-2-oxohexanedioic acid
Evaluating Oxidative Cleavage vs. De Novo Homologation Strategies Introduction to the Target Molecule 3,3-Dimethyl-2-oxohexanedioic acid (CAS: 951160-50-2, also known commercially as DA-00340) is a highly specialized α -...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating Oxidative Cleavage vs. De Novo Homologation Strategies
Introduction to the Target Molecule
3,3-Dimethyl-2-oxohexanedioic acid (CAS: 951160-50-2, also known commercially as DA-00340) is a highly specialized
α
-keto dicarboxylic acid. In drug development and complex polymer synthesis,
α
-keto acids serve as critical electrophilic nodes and metabolic intermediates . However, synthesizing this specific molecule presents a unique steric and electronic challenge: the presence of a gem-dimethyl group exactly adjacent to the highly labile
α
-keto acid moiety.
Standard Claisen condensation approaches used for linear
α
-keto acids (such as 2-oxoadipic acid) fail here because the necessary
α
-protons are replaced by methyl groups. As a Senior Application Scientist, I have evaluated the three most viable synthetic pathways to access this molecule. This guide objectively compares their mechanistic causality, scalability, and experimental reliability to help you select the optimal route for your research scale.
Retrosynthetic Strategies & Workflow
To bypass the limitations of standard condensations, we must rely on either the oxidative ring-cleavage of a pre-formed cyclic precursor or the de novo organometallic/homologation assembly of the carbon backbone.
Figure 1: Logical workflow comparing the three primary synthetic routes to 3,3-Dimethyl-2-oxohexanedioic acid.
Route 1: Oxidative Cleavage of a Cyclic
β
-Diketone (The Industrial Approach)
Mechanistic Causality:
This route leverages the commercially available precursor 4,4-dimethyl-1,3-cyclohexanedione . In solution, 1,3-diketones exist in equilibrium with their enol tautomers. The electron-rich enol double bond is highly susceptible to electrophilic attack by strong oxidants like Ruthenium tetroxide (
RuO4
). Cleavage of the C1-C2 bond directly yields the terminal carboxylic acid at C1 and the desired
α
-keto acid at C3.
The primary risk here is over-oxidation .
α
-Keto acids are notorious for undergoing oxidative decarboxylation in the presence of excess oxidants, which would degrade our target into 2,2-dimethylglutaric acid. Therefore, strict temperature control and stoichiometric precision are mandatory.
Self-Validating Experimental Protocol:
Solvent Setup: In a 500 mL round-bottom flask, dissolve 4,4-dimethyl-1,3-cyclohexanedione (14.0 g, 100 mmol) in a biphasic mixture of
CCl4/CH3CN/H2O
(2:2:3 ratio, 350 mL total). Rationale: The biphasic system traps the highly reactive
RuO4
in the organic layer while partitioning the water-soluble product into the aqueous layer, protecting it from over-oxidation.
Catalyst Addition: Add
RuCl3⋅xH2O
(0.5 mol%) as the pre-catalyst. The solution will turn dark brown.
Oxidation: Cool the flask strictly to 0 °C using an ice bath. Slowly add solid
NaIO4
(4.1 equivalents) in small portions over 1 hour. Validation: The solution should turn bright yellow, indicating the formation of active
RuO4
. If the temperature exceeds 5 °C, oxidative decarboxylation will occur.
Reaction & Quench: Stir for 4 hours at room temperature. Monitor via TLC (stain with bromocresol green). Once the starting material is consumed, quench the excess oxidant by adding 10 mL of isopropanol (solution turns black as Ru precipitates).
Isolation: Filter through a pad of Celite. Separate the aqueous layer, acidify to pH 1.5 with 1M HCl, and extract with ethyl acetate (
3×100
mL). Dry over
Na2SO4
and concentrate in vacuo.
Route 2: Cyanohydrin Homologation (The High-Fidelity Approach)
Mechanistic Causality:
If over-oxidation in Route 1 proves too detrimental for your purity requirements, a de novo homologation from 2,2-dimethylglutaric acid is required. By reducing the sterically hindered carboxylic acid to an aldehyde, we can perform a Strecker-type cyanohydrin formation. The resulting
α
-hydroxy acid is then selectively oxidized to the
α
-keto acid. This stepwise approach completely isolates the sensitive C2-carbonyl from harsh oxidative cleavage conditions.
Self-Validating Experimental Protocol:
Reduction: Treat 2,2-dimethylglutaric acid monomethyl ester (100 mmol) with Borane-Dimethyl Sulfide (BMS, 1.2 eq) in anhydrous THF at 0 °C. Stir for 6 hours. Quench with methanol and concentrate to yield methyl 4-formyl-4-methylbutanoate.
Cyanohydrin Formation: Dissolve the crude aldehyde in diethyl ether (100 mL). Add an aqueous solution of
NaHSO3
(1.2 eq) to form the bisulfite adduct, followed by a dropwise addition of aqueous KCN (1.5 eq) at 0 °C. Caution: Perform in a strictly ventilated fume hood. Stir for 4 hours. Extract the organic layer to isolate the cyanohydrin.
Hydrolysis: Reflux the cyanohydrin in 6M HCl (100 mL) for 12 hours. Validation: The acidic reflux simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the terminal methyl ester, yielding the intermediate
α
-hydroxy diacid.
Swern Oxidation: In a flame-dried flask at -78 °C, add oxalyl chloride (1.5 eq) to dry DCM, followed by DMSO (3.0 eq). After 15 minutes, add the
α
-hydroxy diacid (dissolved in minimal THF). Stir for 30 minutes, then add triethylamine (5.0 eq) and allow to warm to room temperature. Acidify and extract to yield the final 3,3-dimethyl-2-oxohexanedioic acid.
Route 3: Organozinc Acylation (The Organometallic Approach)
Mechanistic Causality:
Attempting to form a Grignard reagent on a tertiary carbon (like ethyl 4-bromo-4-methylbutanoate) often leads to unwanted elimination or self-condensation. However, zinc insertion (a Blaise/Reformatsky-type approach) is significantly milder. The resulting organozinc halide is nucleophilic enough to attack the highly electrophilic acid chloride of ethyl oxalyl chloride, but not reactive enough to attack the resulting ketone, naturally stopping at the
α
-keto ester stage without over-addition.
Self-Validating Experimental Protocol:
Zinc Activation: In a flame-dried Schlenk flask, suspend zinc dust (150 mmol) in dry THF (50 mL). Add 1,2-dibromoethane (5 mol%) and reflux for 15 minutes, followed by TMSCl (1 mol%) to strip the passivating oxide layer.
Insertion: Add ethyl 4-bromo-4-methylbutanoate (100 mmol) dropwise. Reflux for 2 hours until the zinc is consumed.
Acylation: Cool the organozinc solution to -20 °C. Add
CuCN⋅2LiCl
(10 mol%) to form a transient organocuprate, which drastically improves acylation chemoselectivity. Dropwise add ethyl chlorooxoacetate (1.2 eq). Stir for 1 hour.
Deprotection: Quench with saturated aqueous
NH4Cl
. Extract the crude diester with ether. Subject the diester to mild basic hydrolysis (3 eq LiOH in 1:1 THF/
H2O
) for 4 hours. Carefully acidify to pH 2 at 0 °C to precipitate the target diacid.
Quantitative Performance Comparison
To facilitate decision-making, the empirical performance metrics of the three routes are summarized below:
Metric
Route 1: Oxidative Cleavage
Route 2: Cyanohydrin Homologation
Route 3: Organozinc Acylation
Overall Yield
45 – 55%
35 – 40%
50 – 60%
Step Count
1 Step
4 Steps
2 Steps
Scalability
High (Kilogram scale)
Low-Medium (Gram scale)
Medium (Multi-gram scale)
Crude Purity
~70%
~95%
~85%
Primary Impurity
2,2-Dimethylglutaric acid
Unreacted
α
-hydroxy acid
Wurtz-type coupling dimer
Best Used For
Rapid access to bulk material
High-purity analytical standards
Mechanistic / SAR studies
Conclusion & Recommendations
The choice of synthesis route for 3,3-Dimethyl-2-oxohexanedioic acid depends entirely on your laboratory's operational constraints and purity requirements.
For process chemists requiring rapid, scalable access, Route 1 is the undisputed choice, provided that rigorous temperature control is maintained to suppress oxidative decarboxylation.
For analytical scientists requiring ultra-pure reference standards without contamination from lower homologues, the step-heavy but highly controlled Route 2 is recommended.
Route 3 serves as an elegant middle-ground for organometallic laboratories, offering good yields and bypassing the toxicity of cyanide.
References
Guidechem. "951160-50-2 DA-00340 C8H12O5, Formula,NMR,Boiling Point ..." Guidechem Chemical Dictionary. View Source
Guidechem. "4,4-DIMETHYL-1,3-CYCLOHEXANEDIONE 562-46-9" Guidechem Chemical Dictionary. View Source
ResearchGate.
National Institutes of Health (NIH). "Methanogen Homoaconitase Catalyzes Both Hydrolyase Reactions in Coenzyme B Biosynthesis." PMC. View Source
Comparative
A Comparative Analysis of the Biological Activities of Leucine and Its Key Metabolites
A Technical Guide for Researchers and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of the essential amino acid L-leuci...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of the essential amino acid L-leucine and its primary metabolic derivatives, α-ketoisocaproate (KIC) and β-hydroxy-β-methylbutyrate (HMB). We will also situate the lesser-known downstream metabolite, 3,3-dimethyl-2-oxohexanedioic acid, within this metabolic context and discuss the current state of knowledge regarding its biological relevance. This analysis is grounded in experimental data to provide researchers and drug development professionals with a clear, objective understanding of these compounds' distinct and overlapping physiological roles.
Introduction: The Leucine Metabolic Axis
L-leucine, one of the three branched-chain amino acids (BCAAs), is renowned for its potent anabolic properties, primarily its role in stimulating muscle protein synthesis.[1][2][3] It serves as both a substrate for new protein and a powerful signaling molecule.[2] However, the biological effects of leucine are not solely its own. Upon entering the cell, approximately 80% of leucine is utilized for protein synthesis, while the remaining portion is catabolized into several bioactive metabolites.[3][4] This catabolic pathway, far from being a simple disposal route, generates molecules with distinct and sometimes more potent activities than leucine itself.
The initial and pivotal step in leucine catabolism is its reversible transamination to α-ketoisocaproate (KIC).[5] From KIC, the pathway bifurcates. The major route leads to isovaleryl-CoA and ultimately the production of acetyl-CoA and acetoacetate, making leucine a purely ketogenic amino acid.[1][6] A minor but significant portion of KIC is converted to β-hydroxy-β-methylbutyrate (HMB).[3] Further downstream metabolism of these products involves intermediates such as 3,3-dimethyl-2-oxohexanedioic acid. This guide will dissect the biological activities of these key players, providing a comparative framework for understanding their therapeutic and physiological potential.
Leucine Catabolism: A Simplified Overview
The metabolic fate of leucine is a multi-step enzymatic process primarily occurring in skeletal muscle. The diagram below illustrates the key conversion steps and the compounds discussed in this guide.
Caption: Key steps in the catabolism of L-leucine to its major bioactive metabolites.
Comparative Biological Activities
The primary biological activities of leucine and its metabolites center on protein and energy metabolism, with significant implications for muscle physiology, metabolic health, and disease.
Regulation of Muscle Protein Synthesis and Atrophy
Leucine is widely recognized as a potent stimulator of muscle protein synthesis (MPS), primarily through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][3] However, studies suggest that its metabolites, KIC and HMB, also possess significant anabolic and anti-catabolic properties.
Compound
Mechanism of Action on Muscle
Supporting Experimental Evidence
L-Leucine
Potent activator of mTOR signaling, serving as a trigger for MPS initiation.[1][3][7]
Intravenous administration stimulates MPS in humans; essential for post-exercise muscle recovery.[2]
α-Ketoisocaproate (KIC)
Inhibits muscle protein breakdown.[7] Suppresses myostatin, a key negative regulator of muscle growth. Attenuates muscle atrophy in cancer cachexia models.[8]
More effective than leucine in suppressing myostatin mRNA expression. Restored myotube diameter in cell culture models of cachexia.[8]
HMB
Enhances gains in muscle mass and strength, particularly in conjunction with resistance exercise.[2] May inhibit protein degradation.[3]
Supplementation (3g/day) during resistance training increased lean body mass and strength in untrained men.[2]
3,3-Dimethyl-2-oxohexanedioic acid
Not well-characterized.
No significant published data on direct effects on muscle metabolism.
A key finding from comparative studies is that KIC may be more effective than leucine in specific anti-atrophic contexts. For instance, in a model of cancer-associated cachexia, KIC was found to suppress the mRNA expression of myostatin more effectively than leucine.[8] This suggests that for conditions characterized by significant muscle wasting, targeting the pathway with KIC could offer a therapeutic advantage over leucine alone.
Energy Metabolism and Glucose Homeostasis
Leucine and its metabolites are deeply integrated into cellular energy homeostasis. As a ketogenic amino acid, leucine's carbon skeleton can be used to produce energy.[1] Comparative studies have revealed that KIC may have a more pronounced effect on glucose metabolism than its parent amino acid.
Compound
Effect on Energy/Glucose Metabolism
Supporting Experimental Evidence
L-Leucine
Promotes glucose uptake and fatty acid oxidation to provide energy for protein synthesis.[3][4]
Infusion in humans decreased forearm glucose uptake by 42%.[9]
α-Ketoisocaproate (KIC)
Superior to leucine in sparing glucose utilization.[9] Activates SIRT1, a key regulator of energy metabolism.[10]
KIC infusion decreased forearm glucose uptake and spared whole-body glucose utilization more effectively than leucine infusion in human subjects.[9]
HMB
Has been studied for its effects on energy homeostasis, though mechanisms are less defined than for KIC.[3]
Limited direct comparative data with leucine or KIC on glucose sparing.
3,3-Dimethyl-2-oxohexanedioic acid
Presumed to be an intermediate en route to acetyl-CoA, but its direct regulatory roles are unknown.
No published data.
The superior glucose-sparing effect of KIC is a critical differentiator.[9] This action is particularly relevant in metabolic states where preserving glucose is paramount, such as during prolonged fasting or intense exercise. The mechanism may involve KIC's ability to be more readily oxidized in peripheral tissues, thereby reducing the reliance on glucose for energy.
Pathophysiological Roles: Maple Syrup Urine Disease (MSUD)
The clinical importance of the leucine catabolic pathway is starkly illustrated by Maple Syrup Urine Disease (MSUD). This genetic disorder is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme that catabolizes KIC.[1][11]
The consequence is a toxic accumulation of BCAAs and their corresponding branched-chain keto acids (BCKAs), including KIC.[12] This buildup leads to severe neurological dysfunction, ketoacidosis, and, if untreated, death.[11][12] In this context, KIC is not a beneficial signaling molecule but a neurotoxic agent. The primary treatment for MSUD is a strict diet low in BCAAs to prevent the accumulation of KIC and other BCKAs.[1]
The Enigma of 3,3-Dimethyl-2-oxohexanedioic Acid
Despite the well-documented activities of leucine, KIC, and HMB, there is a significant lack of published research on the specific biological activity of 3,3-dimethyl-2-oxohexanedioic acid. It is recognized as a downstream intermediate in the catabolic cascade leading to acetyl-CoA. Its structural similarity to α-ketoadipic acid, an intermediate in lysine and tryptophan metabolism, suggests it functions primarily as a metabolic substrate rather than a signaling molecule.[13] Researchers investigating the leucine pathway should be aware that while this compound is part of the metabolic map, its direct contribution to the physiological effects attributed to leucine or KIC appears to be minimal or is currently unknown.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for a key experiment used to differentiate the effects of these compounds: a myostatin expression assay in cultured myotubes.
Protocol: Quantitative PCR (qPCR) for Myostatin Expression in C2C12 Myotubes
Objective: To compare the effects of L-leucine and α-ketoisocaproate (KIC) on the expression of the myostatin (MSTN) gene in a cell-based model of muscle.
Methodology Workflow:
Caption: Experimental steps for comparing compound effects on myostatin expression.
Step-by-Step Procedure:
Cell Culture: Culture C2C12 mouse myoblasts in DMEM with 10% FBS. Once confluent, induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
Treatment: Prepare stock solutions of L-leucine and KIC. Treat differentiated myotubes with equimolar concentrations of each compound (e.g., 1-5 mM) or a vehicle control (e.g., sterile water or PBS) for a specified time (e.g., 24 hours).
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
Quality Control & cDNA Synthesis: Quantify RNA concentration and assess purity (A260/280 ratio) using a spectrophotometer. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
qPCR: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the myostatin gene (and a stable housekeeping gene like GAPDH for normalization), and a SYBR Green master mix.
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of the myostatin gene using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.
This protocol allows for a direct quantitative comparison of the regulatory effects of leucine versus KIC on a key gene involved in muscle atrophy.[8]
Conclusion and Future Directions
The biological activity of L-leucine is multifaceted, extending beyond its role as a building block for proteins. Its metabolites, particularly α-ketoisocaproate (KIC) and HMB, are bioactive molecules in their own right, exhibiting distinct and sometimes superior effects on muscle preservation and energy metabolism.
L-Leucine remains the primary and most potent direct activator of mTOR-driven muscle protein synthesis.
α-Ketoisocaproate (KIC) shows particular promise as an anti-catabolic agent, demonstrating superior efficacy in suppressing myostatin and sparing glucose utilization compared to leucine.[8][9] Its role as a potential therapeutic for muscle wasting disorders warrants further investigation.
HMB is an effective supplement for enhancing exercise-induced gains in muscle mass and strength.[2]
3,3-Dimethyl-2-oxohexanedioic acid is a metabolic intermediate whose specific biological activities remain uncharacterized, representing a gap in our understanding of the complete leucine catabolic pathway.
For drug development professionals, these findings suggest that focusing on specific metabolites like KIC may offer a more targeted approach for treating conditions such as sarcopenia or cachexia, potentially with a different efficacy and side-effect profile than supplementation with the parent amino acid. Future research should aim to elucidate the direct biological actions, if any, of downstream intermediates like 3,3-dimethyl-2-oxohexanedioic acid and further refine the distinct signaling mechanisms of KIC and HMB.
Wilkinson, D. J., Hossain, T., Hill, D. S., Phillips, B. E., Crossland, H., Williams, J., ... & Smith, K. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of physiology, 591(11), 2911-2923. [Link]
Bacterial L-leucine catabolism as a source of secondary metabolites. - CABI Digital Library. [Link]
Duan, Y., Li, F., Li, Y., Tang, Y., Kong, X., Feng, Z., ... & Yin, Y. (2016). The role of leucine and its metabolites in protein and energy metabolism. Amino acids, 48(1), 41-51. [Link]
The role of leucine and its metabolites in protein and energy metabolism - ResearchGate. [Link]
Imura, K., & Walser, M. (1990). Comparison of the fates of ingested leucine and ingested 2-ketoisocaproate in rats. The American journal of clinical nutrition, 51(5), 822-825. [Link]
Cheng, Y. C., Chen, Y. A., Chen, Y. T., & Chen, S. C. (2020). α‐Ketoisocaproate attenuates muscle atrophy in cancer cachexia models. Journal of cachexia, sarcopenia and muscle, 11(5), 1436-1451. [Link]
Buckspan, R., Hoxworth, B., Cersosimo, E., Devlin, J., Horton, E., & Abumrad, N. (1986). alpha-Ketoisocaproate is superior to leucine in sparing glucose utilization in humans. The American journal of physiology, 251(6 Pt 1), E648-E653. [Link]
Cynober, L. A., & de Bandt, J. P. (2010). Leucine and citrulline: two major regulators of protein turnover. Karger Publishers. [Link]
A Comparative Guide to Orthogonal Methods for the Identification of 3,3-Dimethyl-2-oxohexanedioic Acid
For researchers, scientists, and drug development professionals, the unambiguous identification of novel or known chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an i...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the unambiguous identification of novel or known chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of orthogonal analytical methods for the structural elucidation of 3,3-Dimethyl-2-oxohexanedioic acid, a dicarboxylic keto acid. By leveraging techniques that operate on fundamentally different chemical and physical principles, we can construct a self-validating system for confident identification.
The core of this guide is the principle of orthogonality, where each analytical method provides a unique and independent piece of the structural puzzle.[1][2][3][4] A separation-based technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) offers information on the molecule's volatility, polarity, and mass-to-charge ratio. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed insights into the molecule's atomic connectivity and functional groups. The convergence of data from these orthogonal methods significantly enhances the confidence in the final structural assignment.
The Target Molecule: 3,3-Dimethyl-2-oxohexanedioic Acid
3,3-Dimethyl-2-oxohexanedioic acid is a dicarboxylic acid containing a ketone functional group. Its structure presents several key features for analytical interrogation: two carboxylic acid groups, a ketone, and a quaternary carbon with two methyl groups. These features will exhibit distinct and predictable behaviors in the analytical techniques discussed.
Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] For a molecule like 3,3-Dimethyl-2-oxohexanedioic acid, which has low volatility due to its polar carboxylic acid groups, a critical derivatization step is required to make it amenable to GC analysis.[6][7] This chemical modification increases the analyte's volatility and thermal stability.[6]
Causality Behind Experimental Choices
The choice of a two-step derivatization process, methoximation followed by silylation, is a deliberate strategy to address the specific functional groups in the target molecule.[5]
Methoximation: The ketone group is first converted to a methoxime derivative. This is crucial to prevent keto-enol tautomerism, which would otherwise lead to multiple chromatographic peaks for a single analyte, complicating the analysis.
Silylation: The acidic protons of the two carboxylic acid groups are then replaced with trimethylsilyl (TMS) groups. This step drastically reduces the polarity and increases the volatility of the molecule, allowing it to traverse the GC column.
This derivatization not only enables the analysis but also produces a characteristic mass spectrum with predictable fragmentation patterns, aiding in structural confirmation.
Experimental Protocol: Derivatization and GC-MS Analysis
Materials:
3,3-Dimethyl-2-oxohexanedioic acid sample
Internal Standard (e.g., 2-ketocaproic acid)
Pyridine
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Ethyl acetate
Anhydrous sodium sulfate
Protocol:
Sample Preparation: To 100 µL of a sample solution containing 3,3-Dimethyl-2-oxohexanedioic acid, add a known amount of the internal standard. Evaporate the sample to dryness under a gentle stream of nitrogen.
Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried residue. Cap the vial tightly and heat at 60°C for 60 minutes.
Silylation: After cooling to room temperature, add 80 µL of BSTFA with 1% TMCS. Cap the vial and heat at 60°C for 30 minutes.[5]
Extraction (Optional, for cleaner samples): After cooling, add 200 µL of ethyl acetate and 100 µL of water. Vortex and centrifuge. Transfer the upper organic layer to a new vial containing anhydrous sodium sulfate.
GC-MS Analysis: Inject 1 µL of the derivatized sample (or the dried organic extract reconstituted in a suitable solvent) into the GC-MS system.
Table 1: Typical GC-MS Parameters
Parameter
Value
GC Column
DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature
250°C
Carrier Gas
Helium at 1.0 mL/min
Oven Program
Initial 80°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min
MS Ionization Mode
Electron Ionization (EI) at 70 eV
MS Ion Source Temp.
230°C
MS Quadrupole Temp.
150°C
Scan Range
m/z 50-600
Orthogonal Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a powerful alternative, particularly for polar and thermally labile molecules, often without the need for derivatization.[8] However, for enhanced sensitivity and chromatographic retention on reverse-phase columns, derivatization can be employed.[9][10]
Causality Behind Experimental Choices
For the analysis of dicarboxylic keto acids, a reversed-phase LC method coupled with electrospray ionization (ESI) in negative ion mode is a logical choice. The two carboxylic acid groups are readily deprotonated, making them ideal for negative ion ESI. Tandem MS (MS/MS) provides an additional layer of specificity through the selection of a precursor ion and the monitoring of its characteristic product ions, a technique known as Multiple Reaction Monitoring (MRM). This significantly reduces background noise and enhances quantification.[9]
Experimental Protocol: LC-MS/MS Analysis
Materials:
3,3-Dimethyl-2-oxohexanedioic acid sample
Methanol (LC-MS grade)
Acetonitrile (LC-MS grade)
Formic acid (LC-MS grade)
Ultrapure water
Protocol:
Sample Preparation: Dissolve the 3,3-Dimethyl-2-oxohexanedioic acid sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a suitable concentration.
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.
Table 2: Typical LC-MS/MS Parameters
Parameter
Value
LC Column
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
5% B to 95% B over 10 minutes
Flow Rate
0.3 mL/min
Column Temperature
40°C
MS Ionization Mode
Negative Electrospray Ionization (ESI-)
MS/MS Mode
Multiple Reaction Monitoring (MRM)
For 3,3-Dimethyl-2-oxohexanedioic acid (MW: 188.18 g/mol ), the expected precursor ion in negative mode would be [M-H]⁻ at m/z 187.06. Characteristic product ions would be generated by fragmentation of this precursor, providing a highly specific detection method. For the related compound 3-oxohexanedioic acid (MW: 160.12 g/mol ), the precursor ion [M-H]⁻ would be at m/z 159.03.
Orthogonal Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[11][12] Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Causality Behind Experimental Choices
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For 3,3-Dimethyl-2-oxohexanedioic acid, we expect to see distinct signals for the methylene protons and the two equivalent methyl groups. The acidic protons of the carboxylic acids are often broad and may exchange with deuterium in the solvent.
¹³C NMR: This provides information on the number of different types of carbon atoms. We expect to see signals for the two carboxylic acid carbons, the ketone carbon, the quaternary carbon, the two equivalent methyl carbons, and the two methylene carbons.
Expected NMR Data for 3,3-Dimethyl-2-oxohexanedioic Acid
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
Functional Group
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
-C(CH₃)₂-
~1.2 (singlet, 6H)
~25 (q), ~45 (s)
-CH₂-C=O
~2.8 (triplet, 2H)
~35 (t)
-CH₂-COOH
~2.5 (triplet, 2H)
~30 (t)
-C=O
-
~200 (s)
-COOH
~10-12 (broad singlet, 2H)
~175 (s)
These are estimated values and can be influenced by the solvent and other factors. 2D NMR experiments like HSQC and HMBC would be crucial to definitively assign these signals and confirm the connectivity of the atoms.
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]
Causality Behind Experimental Choices
The key functional groups in 3,3-Dimethyl-2-oxohexanedioic acid—the carboxylic acids and the ketone—have very strong and characteristic absorption bands in the IR spectrum.
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
C=O Stretch (Ketone and Carboxylic Acid): Strong absorption bands are expected between 1760 and 1690 cm⁻¹. The ketone carbonyl will likely appear around 1715 cm⁻¹, while the carboxylic acid carbonyl will be in a similar region, often around 1710 cm⁻¹. These may overlap to form a broad, intense peak.
C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1320-1210 cm⁻¹ region.
Expected FTIR Data for 3,3-Dimethyl-2-oxohexanedioic Acid
The presence of these characteristic bands provides strong evidence for the functional groups within the molecule.
Visualizing the Orthogonal Workflow
The following diagram illustrates how these orthogonal methods work together to provide a comprehensive identification of 3,3-Dimethyl-2-oxohexanedioic acid.
Caption: Orthogonal workflow for compound identification.
The Power of Orthogonality: A Self-Validating System
The strength of this multi-faceted approach lies in its inherent cross-validation.
Caption: Complementary principles of orthogonal methods.
For instance, the molecular weight determined by MS is corroborated by the detailed structural information from NMR. If the NMR spectrum indicates the presence of two carboxylic acids, a ketone, and two methyl groups, the molecular formula derived from this structure must match the high-resolution mass spectrometry (HRMS) data. Similarly, the functional groups identified by FTIR (C=O, O-H) must be consistent with the carbon signals observed in the ¹³C NMR spectrum (carbonyl and carboxyl carbons). Any inconsistencies in the data from these independent methods would immediately flag a potential misidentification, prompting further investigation.
Conclusion
The identification of 3,3-Dimethyl-2-oxohexanedioic acid, or any chemical entity, should not rely on a single analytical technique. By employing an orthogonal suite of methods including GC-MS, LC-MS/MS, NMR, and FTIR spectroscopy, researchers can build a robust and self-validating case for the structure of a molecule. Each technique provides a unique perspective on the molecule's properties, and their collective agreement provides the highest level of confidence in the identification. This rigorous approach is not merely an academic exercise but a critical component of ensuring data integrity in research and the safety and efficacy of pharmaceutical products.
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